Protoapigenone
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C15H10O6 |
|---|---|
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h1-7,17-18,20H |
InChI-Schlüssel |
DLMOVPAUHQQYHA-UHFFFAOYSA-N |
SMILES |
C1=CC(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Kanonische SMILES |
C1=CC(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Synonyme |
protoapigenone WYC02 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Protoapigenone: A Technical Guide on its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoapigenone, a rare protoflavone with a unique non-aromatic p-quinol B-ring, has emerged as a promising natural product in oncology research. First discovered in the Formosan fern Thelypteris torresiana, it exhibits potent cytotoxic and pro-apoptotic activity against a range of human cancer cell lines, including those of the breast, liver, lung, and prostate.[1][2] Its mechanism of action is primarily attributed to the induction of oxidative stress and the subsequent activation of mitogen-activated protein kinase (MAPK) signaling pathways, specifically p38 and JNK, leading to cell cycle arrest and apoptosis.[3][4] Unlike its biosynthetic precursor, apigenin, this compound's distinct structure confers a more potent anticancer effect.[4] Due to its significant bioactivity and low toxicity in preclinical models, this compound is a compelling lead compound for the development of novel chemotherapeutic agents.[5] This guide provides an in-depth overview of its discovery, natural sourcing, synthesis, and mechanism of action, complete with quantitative data and detailed experimental protocols.
Discovery and Natural Sources
This compound was first isolated and identified in 2005 by a research group investigating anti-tumor agents from pteridophytes.[6] The discovery was the result of bioactivity-guided fractionation of extracts from the whole plant of Thelypteris torresiana (Gaud.) Alston, a fern native to Taiwan, also referred to as Macrothelypteris torresiana.[1][2][7][8] This process involves systematically separating the plant extract into various fractions and testing the biological activity of each fraction to isolate the active compound.[9][10] this compound was identified as the component responsible for the significant cytotoxic effects observed in the extracts.[1][6]
Quantitative Bioactivity Data
This compound has demonstrated significant cytotoxic activity across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in numerous studies. The data presented below is compiled from key publications.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference(s) |
| MDA-MB-231 | Breast (Triple-Negative) | 0.27 | ~0.94 | [6] |
| MCF-7 | Breast (ER+) | 0.78 | ~2.72 | [6] |
| Hep 3B | Liver (Hepatocellular Carcinoma) | 0.23 | ~0.80 | [6] |
| Hep G2 | Liver (Hepatocellular Carcinoma) | 1.60 | ~5.59 | [6] |
| A549 | Lung (Non-small cell) | 3.88 | ~13.56 | [6] |
| Ca9-22 | Oral (Gingival Squamous Carcinoma) | >10 | >34.9 | [5] |
Note: µM values are calculated based on a molecular weight of 286.24 g/mol for this compound.
Experimental Protocols
This section details the methodologies for the isolation, synthesis, and biological evaluation of this compound.
Isolation from Natural Source: Bioassay-Guided Fractionation
The isolation of this compound from Thelypteris torresiana follows a standard phytochemical workflow guided by cytotoxicity assays.[1][6]
-
Extraction: Dried and powdered whole plant material of T. torresiana is exhaustively extracted with a solvent such as methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Bioactivity Screening: Each solvent fraction (n-hexane, EtOAc, n-BuOH, and the remaining aqueous layer) is tested for its cytotoxic activity against a panel of cancer cell lines (e.g., using an MTT assay). The most active fraction (typically the EtOAc fraction for flavonoids) is selected for further separation.
-
Column Chromatography: The active EtOAc fraction is subjected to column chromatography over a stationary phase like silica gel. The column is eluted with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), to separate the components based on their polarity.
-
Further Purification: Fractions collected from the silica gel column are again tested for bioactivity. Active fractions are pooled and further purified using repeated column chromatography, often with different stationary phases like Sephadex LH-20 (for size exclusion) or by preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is isolated.
-
Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[6]
Semi-Synthesis from Apigenin
An economical, one-step semi-synthesis from the abundant natural flavonoid apigenin has been developed, enabling larger-scale production for preclinical studies.[5]
-
Reaction Setup: Apigenin is dissolved in a solvent mixture, typically acetonitrile and water (e.g., 9:1 v/v).
-
Oxidative Dearomatization: The key reaction step involves the addition of a hypervalent iodine reagent, [bis(trifluoroacetoxy)iodo]benzene (PIFA), to the apigenin solution. The reaction proceeds at room temperature or with microwave assistance to convert the aromatic B-ring of apigenin into the p-quinol moiety of this compound.
-
Quenching and Extraction: The reaction is quenched, and the product is extracted from the reaction mixture.
-
Purification: The crude product is purified using a combination of solid-phase extraction (e.g., on octadecyl silica) and gel filtration chromatography (e.g., on Sephadex LH-20 with methanol as the eluent) to yield pure this compound.[5]
Cytotoxicity Assay (MTT-Based)
This protocol outlines a general method for determining the IC₅₀ value of this compound using a colorimetric assay like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if this compound causes cell cycle arrest.[11]
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Fixation: Wash the collected cells with cold PBS, then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13][14]
Western Blot for MAPK Activation
This method is used to detect the activation (phosphorylation) of key proteins in the MAPK signaling pathway.[3][15][16]
-
Protein Extraction: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-p38, anti-phospho-JNK) and their total forms (anti-total-p38, anti-total-JNK). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total proteins indicates the level of activation.
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects by modulating key intracellular signaling pathways that control cell survival, proliferation, and death. The primary mechanism involves the induction of apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) cascades.[3][4]
Upon entering a cancer cell, this compound can increase the levels of intracellular Reactive Oxygen Species (ROS), leading to oxidative stress. This stress acts as a trigger for the phosphorylation and activation of upstream MAPK kinases (MKK3/6 and MKK4). These kinases, in turn, phosphorylate and activate p38 MAPK and c-Jun N-terminal kinase (JNK).[3]
Activated p38 and JNK signaling pathways converge to initiate the apoptotic cascade. This involves the modulation of Bcl-2 family proteins and the activation of effector caspases, such as caspase-3, which ultimately leads to programmed cell death. Concurrently, p38 activation can also contribute to cell cycle arrest at the S and G2/M phases.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New cytotoxic flavonoids from Thelypteris torresiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel flavonoids of Thelypteris torresiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Employees | Centre for Mathematical Sciences [maths.lu.se]
- 9. Bioassay-guided fractionation of pterocarpans from roots of Harpalyce brasiliana Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
The Anti-Tumor Potential of Natural Apigenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin, a naturally occurring flavone, has long been recognized for its pleiotropic health benefits, including potent anti-inflammatory, antioxidant, and antitumor properties. Beyond the parent compound, a diverse array of its natural derivatives demonstrates significant potential in oncology. These derivatives, often glycosylated or otherwise modified, exhibit altered bioavailability and target specificity, making them a rich area of investigation for novel cancer therapeutics. This technical guide provides an in-depth overview of the antitumor activities of selected natural apigenone derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.
Quantitative Antitumor Activity of Apigenone and its Natural Derivatives
The cytotoxic and antiproliferative effects of apigenone and its derivatives have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific derivative, the cancer cell type, and the duration of exposure. The following tables summarize the reported IC50 values for apigenin and some of its natural glycosidic derivatives.
Table 1: Antiproliferative Activity (IC50, µM) of Apigenin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Caki-1 | Renal Cell Carcinoma | 27.02 | 24 | [1] |
| ACHN | Renal Cell Carcinoma | 50.40 | 24 | [1] |
| NC65 | Renal Cell Carcinoma | 23.34 | 24 | [1] |
| Primary RCC Cells (Patient 1) | Renal Cell Carcinoma | 73.02 | 24 | [1] |
| Primary RCC Cells (Patient 2) | Renal Cell Carcinoma | 43.74 | 24 | [1] |
| Primary RCC Cells (Patient 3) | Renal Cell Carcinoma | 35.63 | 24 | [1] |
| Primary RCC Cells (Patient 4) | Renal Cell Carcinoma | 26.80 | 24 | [1] |
| Primary RCC Cells (Patient 5) | Renal Cell Carcinoma | 53.51 | 24 | [1] |
| MCF-7 | Breast Cancer | 2.3 | 24 | [2] |
| MDA-MB-231 | Breast Cancer | 4.1 | 24 | [2] |
Table 2: Antiproliferative Activity (IC50) of Natural Apigenone Derivatives in Various Human Cancer Cell Lines
| Derivative | Cell Line | Cancer Type | IC50 | Exposure Time (h) | Reference |
| Rhoifolin | Hep 2 | Laryngeal Carcinoma | 5.9 µg/mL | Not Specified | [3][4] |
| HeLa | Cervical Carcinoma | 6.2 µg/mL | Not Specified | [3][4] | |
| HepG2 | Hepatocellular Carcinoma | 22.6 µg/mL | Not Specified | [3][4] | |
| HCT-116 | Colon Carcinoma | 34.8 µg/mL | Not Specified | [3][4] | |
| MRC-5 | Lung Fibroblast | 44.6 µg/mL | Not Specified | [3][4] | |
| MDA-MB-231 | Breast Cancer | 102 µM | 72 | [5][6] | |
| Vitexin | U251 | Glioblastoma | 108.8 µM | Not Specified | [7] |
| Luteolin-7-O-glucoside | MCF-7 | Breast Cancer | 3.98 µg/mL | Not Specified | [8] |
| GLC4 | Lung Cancer | 40.9 µM | Continuous | [9] | |
| COLO 320 | Colon Cancer | 32.5 µM | Continuous | [9] | |
| Apigetrin | Hep3B | Hepatocellular Carcinoma | 52.67 µM | 48 | [10] |
| Isovitexin | MCF-7 | Breast Cancer | < 10 nM (caused 46% apoptosis) | Not Specified | [11] |
Key Signaling Pathways Modulated by Apigenone Derivatives
Apigenone and its natural derivatives exert their antitumor effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer. These pathways govern critical cellular processes such as proliferation, survival, apoptosis, and cell cycle progression. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades targeted by these compounds.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public.pensoft.net [public.pensoft.net]
- 6. Rhoifolin potentiates the anti-cancer activity of doxorubicin in MDA-MB-231 triple-negative breast cancer cells [pharmacia.pensoft.net]
- 7. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cuminum cyminum fruits as source of luteolin- 7- O-glucoside, potent cytotoxic flavonoid against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apigetrin Promotes TNFα-Induced Apoptosis, Necroptosis, G2/M Phase Cell Cycle Arrest, and ROS Generation through Inhibition of NF-κB Pathway in Hep3B Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Isovitexin as a novel CYP17A1 inhibitor through virtual screening and evaluation of its anti-cancer effects in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Protoapigenone-Induced Apoptosis Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoapigenone, a naturally occurring flavonoid, has demonstrated significant anti-tumor activity across a range of cancer cell lines.[1] Its pro-apoptotic effects are primarily mediated through the induction of oxidative stress and the subsequent activation of the intrinsic apoptotic pathway. This technical guide provides an in-depth overview of the core signaling cascade initiated by this compound, methodologies for its investigation, and quantitative data to support its potential as a chemotherapeutic agent.
Introduction to this compound
This compound is a derivative of the common dietary flavonoid, apigenin. It has been shown to possess potent anti-cancer properties, exhibiting greater apoptotic-inducing capabilities than its parent compound in several cancer models.[1] Its mechanism of action is of significant interest to researchers in oncology and drug development due to its selective cytotoxicity towards cancer cells. This document serves as a comprehensive resource, detailing the molecular pathways affected by this compound and providing standardized protocols for the evaluation of its apoptotic effects.
The Core Signaling Pathway of this compound-Induced Apoptosis
This compound initiates apoptosis primarily through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitogen-activated protein kinase (MAPK) signaling cascade. This leads to the modulation of Bcl-2 family proteins, mitochondrial dysfunction, and the activation of executioner caspases.
Induction of Oxidative Stress
The initial and critical event in this compound-induced apoptosis is the elevation of intracellular ROS and a concurrent decrease in glutathione levels.[1] This state of oxidative stress serves as a key trigger for downstream signaling events.
Activation of MAPK Signaling
The increase in ROS leads to the persistent activation of several MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1][2] These kinases play a central role in relaying the oxidative stress signal to the apoptotic machinery.
Modulation of Bcl-2 Family Proteins
Activated MAPKs, in turn, induce the hyperphosphorylation of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[1] This phosphorylation is thought to inactivate their protective function. Concurrently, this compound can lead to a decrease in the protein levels of Bcl-2 and Bcl-xL.[3]
Mitochondrial Dysfunction and Caspase Activation
The inactivation of anti-apoptotic Bcl-2 proteins and potential upregulation of pro-apoptotic members (e.g., Bax) leads to a loss of mitochondrial membrane potential (MMP).[1] This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c into the cytoplasm, a key event in the intrinsic apoptosis pathway. Cytosolic cytochrome c, along with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Initiator caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[2][3]
Execution of Apoptosis
Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3]
Visualizing the Signaling Pathway
The following diagrams illustrate the key events in this compound-induced apoptosis.
Caption: Core signaling cascade of this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound and its impact on key apoptotic markers.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 0.27 - 3.88 µg/mL | [4] |
| HepG2 | Liver Cancer | 0.27 - 3.88 µg/mL | [4] |
| Hep3B | Liver Cancer | 0.27 - 3.88 µg/mL | [4] |
| MCF-7 | Breast Cancer | 0.27 - 3.88 µg/mL | [4] |
| A549 | Lung Cancer | 0.27 - 3.88 µg/mL* | [4] |
| H1299 | Lung Cancer | 1.79 - 3.57 µM | |
| PC-3 | Prostate Cancer | Not Specified | [2] |
| DU145 | Prostate Cancer | Not Specified | |
| MDAH-2774 | Ovarian Cancer | Not Specified | [3] |
| SKOV3 | Ovarian Cancer | Not Specified | [3] |
*Note: The reference provides a range for several cell lines. The molecular weight of this compound is approximately 286.25 g/mol , allowing for conversion from µg/mL to µM.
Table 2: Modulation of Apoptotic Markers by this compound
| Marker | Change upon Treatment | Method of Detection | Reference |
| Reactive Oxygen Species (ROS) | Increase | DCFH-DA Staining | [1] |
| Glutathione (GSH) | Decrease | Assay Kit | [1] |
| p-ERK / p-JNK / p-p38 | Increase | Western Blot | [1][2] |
| p-Bcl-2 / p-Bcl-xL | Increase (Hyperphosphorylation) | Western Blot | [1] |
| Bcl-2 / Bcl-xL Protein | Decrease | Western Blot | [3] |
| Mitochondrial Membrane Potential | Decrease (Loss) | JC-1 Staining | [1] |
| Cleaved Caspase-3 | Increase | Western Blot | [2][3] |
| Cleaved PARP | Increase | Western Blot | [2][3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound-induced apoptotic pathway.
Cell Viability Assay (MTT/XTT)
This protocol determines the cytotoxic effect of this compound.
Caption: Workflow for MTT/XTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization (MTT only): Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the XTT assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Quantification by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins in the apoptotic pathway.
References
- 1. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Protoapigenone: A Technical Guide to its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanisms by which protoapigenone, a natural flavonoid, induces cell cycle arrest in cancer cells. It consolidates key quantitative data, details established experimental protocols, and visualizes the underlying signaling pathways.
Quantitative Data Summary
This compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The following tables summarize its inhibitory concentrations and its impact on cell cycle phase distribution.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM)¹ |
| HepG2 | Liver Cancer | 0.27 | ~0.83 |
| Hep3B | Liver Cancer | - | - |
| A549 | Lung Cancer | - | - |
| MCF-7 | Breast Cancer | - | - |
| MDA-MB-231 | Breast Cancer | 3.88 | ~11.9 |
| H1299 | Lung Cancer | - | - |
| ¹ Molar concentrations are estimated based on a molecular weight of 324.28 g/mol . Data compiled from multiple studies.[1] |
Table 2: Effect of this compound on Cell Cycle Distribution in H1299 Lung Cancer Cells [2]
| Treatment | Duration | % G₁ Phase | % S Phase | % G₂/M Phase |
| Vehicle Control | 12h | 62.3 | 25.1 | 12.6 |
| This compound (1.79 µM) | 12h | 55.4 | 19.5 | 25.1 |
| This compound (3.57 µM) | 12h | 50.1 | 15.3 | 34.6 |
| Vehicle Control | 24h | 60.5 | 26.8 | 12.7 |
| This compound (1.79 µM) | 24h | 48.2 | 14.7 | 37.1 |
| This compound (3.57 µM) | 24h | 40.3 | 10.2 | 49.5 |
| Vehicle Control | 48h | 58.9 | 27.5 | 13.6 |
| This compound (1.79 µM) | 48h | 39.8 | 9.8 | 50.4 |
| This compound (3.57 µM) | 48h | 30.1 | 6.5 | 63.4 |
| Data represents the percentage of cells in each phase of the cell cycle as determined by flow cytometry.[2] |
Molecular Mechanism of Cell Cycle Arrest
This compound primarily induces cell cycle arrest at the S and G₂/M phases in cancer cells.[3][4] This blockade is orchestrated through the modulation of key cell cycle regulatory proteins, primarily via the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4]
Upon treatment, this compound activates p38 MAPK.[3][4] This activation leads to two critical downstream events:
-
Inhibition of Cdk2: p38 MAPK activation results in a decrease in the levels of cyclin-dependent kinase 2 (Cdk2), a key kinase required for progression through the S phase.[3][4]
-
Inactivation of Cdc25C: The p38 MAPK pathway mediates an increase in the phosphorylation of Cdc25C at the serine 216 residue (p-Cdc25C Ser216).[3][4] This phosphorylation inactivates Cdc25C, a phosphatase responsible for activating the Cyclin B1/Cdk1 complex. The inactivation of this complex is a critical step for preventing entry into mitosis, thereby causing arrest at the G₂/M checkpoint.
Consequently, this compound treatment leads to decreased levels of activated p-cyclin B1 (Ser147) and total cyclin B1, which are essential for the G₂ to M phase transition.[3][4]
Caption: Signaling pathway of this compound-induced S and G₂/M cell cycle arrest.
Key Experimental Protocols
The following sections detail the methodologies used to investigate the effects of this compound on cell cycle and viability.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and calculate IC₅₀ values.[1]
Materials:
-
Human cancer cell lines (e.g., Hep3B, MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000 to 10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with serially diluted concentrations of this compound for 72 hours. Include a vehicle control (DMSO) group.
-
MTT Incubation: After treatment, remove the medium and add 100 µL of MTT solution (0.5 mg/mL) to each well. Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined as the concentration of this compound that causes 50% inhibition of cell growth.
Cell Cycle Analysis via Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.[2][5][6]
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS), pre-chilled
-
70% ethanol, pre-chilled (-20°C)
-
Propidium Iodide (PI) staining buffer (e.g., 50 µg/mL PI and 10 µg/mL RNase A in PBS)
-
Flow cytometer (e.g., FACSCalibur)
Procedure:
-
Cell Culture and Treatment: Culture cells to ~70% confluency and treat with the desired concentrations of this compound (e.g., 1.79 µM and 3.57 µM) for various time points (e.g., 12, 24, 48 hours).[2]
-
Harvesting: Harvest cells by trypsinization, collect them into tubes, and centrifuge at 200 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with pre-chilled PBS.
-
Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).[7]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 1 mL of PI staining buffer.
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark to ensure specific staining of DNA and degradation of RNA.[2]
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content, proportional to PI fluorescence, is measured to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.
Caption: Standard experimental workflow for cell cycle analysis by flow cytometry.
Western Blotting
This protocol is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation (e.g., p-Cdc25C, Cdk2, Cyclin B1).
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Cdc25C) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Conclusion
This compound effectively inhibits cancer cell proliferation by inducing cell cycle arrest at the S and G₂/M phases.[3][4] Its mechanism of action is primarily mediated through the activation of the p38 MAPK pathway, which subsequently downregulates Cdk2 and inactivates the Cdc25C phosphatase, a critical regulator of mitotic entry.[3][4] These findings underscore the potential of this compound as a promising chemotherapeutic agent. Further investigation into its in vivo efficacy and safety profile is warranted for its development as a novel anti-cancer drug that targets cell cycle progression.
References
- 1. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Protoapigenone Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Protoapigenone, a rare natural flavonoid first isolated from the fern Thelypteris torresiana, has emerged as a promising scaffold for anticancer drug development.[1][2][3][4] Its unique structure, characterized by a non-aromatic p-quinol moiety on its B-ring, distinguishes it from common flavonoids like apigenin and is central to its biological activity.[4][5][6] Extensive research has demonstrated its potent pro-apoptotic and cytotoxic effects against a range of human cancer cell lines, often with low toxicity to non-cancerous cells, positioning it as a valuable lead compound for therapeutic innovation.[3][5][6]
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its derivatives. It summarizes key quantitative data, details essential experimental protocols, and visualizes the critical molecular pathways and logical relationships that govern its anticancer efficacy.
Core Structure and Mechanism of Action
The anticancer activity of this compound is intrinsically linked to its chemical structure. The dienone system in the B-ring has been identified as a critical pharmacophore, likely due to its ability to act as a Michael acceptor.[7][8] This feature is believed to be responsible for its capacity to induce oxidative stress by increasing intracellular reactive oxygen species (ROS) and depleting glutathione levels.[7]
The induction of ROS is a primary event that triggers a cascade of downstream signaling pathways, leading to programmed cell death (apoptosis).[1][2][7] Key mechanistic aspects include:
-
MAPK Pathway Activation: this compound causes persistent activation of mitogen-activated protein kinases (MAPK), specifically ERK, JNK, and p38.[7][9] Inhibition of these kinases has been shown to reverse the apoptotic effects.[7]
-
Mitochondrial Dysfunction: The compound induces the loss of mitochondrial membrane potential, a crucial step in the intrinsic apoptotic pathway.[7]
-
PI3K/AKT Pathway Inhibition: In some cancer cell lines, this compound derivatives have been shown to suppress the pro-survival PI3K/AKT signaling pathway.[1][2]
-
Cell Cycle Arrest: this compound can arrest cancer cells in the S and G2/M phases of the cell cycle, preventing their proliferation.[3][9]
Structure-Activity Relationship (SAR) Insights
Modifications to the this compound scaffold have been systematically explored to enhance its cytotoxic potency and drug-like properties. These studies have revealed several key SAR trends.
-
A-Ring Modifications: Replacing the phenyl A-ring with a naphthyl group has been shown to remarkably enhance cytotoxic activity.[10] For instance, the analog 3-(1-hydroxy-4-oxocyclohexa-2,5-dienyl)-1H-benzo[f]chromen-1-one strongly inhibited Hep3B cell growth with an IC50 value of 0.09 µg/mL.[11]
-
B-Ring Pharmacophore: The α,β-unsaturated ketone moiety in the B-ring is considered essential for the thiol-reacting effect that contributes to its pro-oxidative and apoptotic activity.[7] The presence of this quinol moiety is critical for cytotoxicity.[2]
-
1'-O-Alkyl Derivatives: Structure-activity relationships for 1'-O-alkyl derivatives are dependent on the side chain. The introduction of a butyl group (this compound 1′-O-butyl ether) resulted in significantly stronger activity against Hep3B, MCF-7, and MDA-MB-231 cancer cell lines compared to the parent this compound.[5][6] However, this trend is not universal across all scaffolds; O-alkylation on related β-naphthoflavone derivatives led to a decrease in activity.[5][6]
-
Other Derivatives: A derivative named WYC-0209, belonging to the naphthoflavone family, showed broad cytotoxic activity.[2] Further optimization led to WYC-241, which contains two isopentyl-substituted side chains and exhibits superior cytotoxicity, inhibiting colony formation and cell migration in A549 lung cancer cells.[1][2]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound and its key derivatives have been quantified against a panel of human cancer cell lines. The data, presented as IC₅₀ values, are summarized below.
Table 1: IC₅₀ Values (µM) of this compound and Selected Derivatives Against Human Cancer Cell Lines
| Compound | A549 (Lung) | HepG2 (Liver) | Hep3B (Liver) | MCF-7 (Breast) | MDA-MB-231 (Breast) | Ca9-22 (Oral) |
| This compound (1) | 11.29[12] | 1.00 | 1.03[5] | 1.15[5] | 1.04[5] | 14.16[5] |
| 1'-O-Methyl Ether | >20[5] | 11.23[5] | 5.38[5] | 4.35[5] | 3.53[5] | >20[5] |
| 1'-O-Ethyl Ether | 11.83 | 4.67 | 2.16[5] | 1.91[5] | 1.52[5] | >20[5] |
| 1'-O-Propyl Ether | 4.88[5] | 2.50[5] | 0.81[5] | 0.72[5] | 0.60[5] | 18.00[5] |
| 1'-O-Butyl Ether (7) | 2.00 | 1.48[5] | 0.35[5] | 0.31[5] | 0.23[5] | 11.66[5] |
| Doxorubicin (Control) | 0.51[5] | 0.29[5] | 0.18[5] | 0.82[5] | 0.31[5] | 0.15[5] |
Data compiled from multiple sources. Note that IC₅₀ values can vary based on experimental conditions.
Experimental Protocols
Reproducible and standardized methodologies are critical for SAR studies. The following sections detail the core experimental protocols used in the evaluation of this compound derivatives.
A direct, one-step semi-synthesis from the readily available flavonoid apigenin allows for gram-scale production of this compound, facilitating further research.[5][6][13]
-
Reaction Setup: Dissolve apigenin in a 9:1 mixture of acetonitrile and water.
-
Oxidation: Add a hypervalent iodine reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), to the solution.
-
Incubation: Stir the reaction mixture at room temperature for a specified time (e.g., 90 minutes).[4][14]
-
Purification: Purify the resulting this compound using methods such as solid-phase extraction followed by gel chromatography (e.g., on Sephadex LH-20).[10]
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation.[15][16]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate overnight to allow for attachment.[17]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[17]
-
MTT Addition: Add MTT reagent (typically 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., 100 µL of DMSO or a detergent solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of 570-590 nm. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Western blotting is used to detect and quantify key proteins involved in the apoptotic cascade, such as caspases and PARP.[18][19]
-
Cell Treatment and Lysis: Treat cells with the test compound for a desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[20][21]
-
Gel Electrophoresis: Denature protein samples (20-40 µg) in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2).[18] Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[21]
-
Analysis: Analyze the band intensities to determine changes in protein expression or cleavage, normalizing to a loading control like β-actin. An increase in cleaved forms of caspases and PARP indicates apoptosis induction.
While primarily studied for anticancer effects, flavonoids also possess antimicrobial properties.[22][23] Standard methods are used to determine their efficacy.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test bacterium or fungus.[24]
-
Broth Microdilution: Perform two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[25]
-
Inoculation: Inoculate each well with the prepared microbial suspension.[25]
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25]
This compound represents a highly valuable natural product scaffold for the development of novel anticancer agents. Structure-activity relationship studies have clearly demonstrated that its potent cytotoxic effects can be finely tuned through targeted chemical modifications. The essentiality of the B-ring's p-quinol moiety, coupled with the significant activity enhancement achieved by modifying the A-ring and the 1'-O position, provides a clear roadmap for future drug design. The derivative 1'-O-butyl ether and various naphthyl analogs stand out as particularly promising candidates for further preclinical development.[5][10] By leveraging the detailed mechanistic insights and established experimental protocols outlined in this guide, researchers can continue to optimize the this compound core to develop next-generation therapies for cancer and potentially other diseases.
References
- 1. Synthesis and anti-cancer biological evaluation of a novel this compound analogue, WYC-241 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and anti-cancer biological evaluation of a novel this compound analogue, WYC-241 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct semi-synthesis of the anticancer lead-drug this compound from apigenin, and synthesis of further new cytotoxic protoflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - Public Library of Science - Figshare [plos.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 25. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
From Precursor to Potent Anticancer Agent: A Technical Guide to the Semi-Synthesis of Protoapigenone from Apigenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoapigenone, a naturally occurring flavonoid with a distinctive p-quinol moiety, has garnered significant attention in the scientific community for its promising anticancer activities. While its structural relationship to the common flavonoid apigenin suggests a biosynthetic link, the direct enzymatic conversion has yet to be elucidated. This technical guide provides an in-depth overview of the efficient one-step semi-synthesis of this compound from apigenin, a process critical for enabling further preclinical and clinical investigations. This document details the reaction mechanism, experimental protocols, quantitative data, and purification methods, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction
This compound is a flavonoid distinguished by a non-aromatic B-ring, a feature that contributes to its potent cytotoxic effects against various cancer cell lines.[1][2] First isolated from the fern Thelypteris torresiana, its limited natural abundance necessitates a reliable synthetic route to produce the quantities required for thorough pharmacological evaluation.[3][4] Although this compound and apigenin share a close structural resemblance, suggesting apigenin as a likely biosynthetic precursor, the enzymatic pathway for this transformation in plants remains uncharacterized.[1][4]
This guide focuses on the well-documented and optimized semi-synthetic conversion of apigenin to this compound. This chemical approach, utilizing a hypervalent iodine reagent, offers an economical and scalable method for producing this compound.[1][5] The core of this process is the oxidative dearomatization of the B-ring of apigenin.[6]
The Semi-Synthetic Pathway: From Apigenin to this compound
The conversion of apigenin to this compound is achieved through an oxidative dearomatization reaction. The key reagent in this one-step synthesis is [bis(trifluoroacetoxy)iodo]benzene (PIFA), a hypervalent iodine compound.[4][7]
The proposed reaction mechanism initiates with the reaction of the 4'-hydroxyl group of apigenin with PIFA. This is followed by an intramolecular cyclization and subsequent nucleophilic attack by water, leading to the formation of the characteristic p-quinol moiety of the this compound B-ring.[1]
References
- 1. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First total synthesis of this compound and its analogues as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives | PLOS One [journals.plos.org]
- 6. Less Cytotoxic Protoflavones as Antiviral Agents: this compound 1′-O-isopropyl ether Shows Improved Selectivity Against the Epstein–Barr Virus Lytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of Protoapigenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoapigenone, a naturally occurring flavonoid, has demonstrated significant cytotoxic effects against a variety of cancer cell lines in initial in vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxic mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest, mediated through the activation of mitogen-activated protein kinase (MAPK) signaling pathways and the generation of reactive oxygen species (ROS). This document aims to serve as a foundational resource for researchers and professionals in the field of oncology drug development.
Introduction
This compound, a derivative of the common dietary flavonoid apigenin, has emerged as a promising candidate for anticancer therapy.[1] Unlike its precursor, this compound exhibits enhanced cytotoxic potency against various cancer cell lines.[1] Its unique chemical structure, particularly the α, β-unsaturated ketone moiety in the B-ring, is thought to be crucial for its biological activity.[1] This guide synthesizes the findings from key in vitro studies to provide a detailed understanding of its cytotoxic properties.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in Table 1. These values demonstrate that this compound's cytotoxic activity varies among different cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | ~1.0 - 3.88 | [1][2][3] |
| MCF-7 | Breast Cancer | ~0.27 - 2.5 | [2][3][4] |
| PC-3 | Prostate Cancer | Not explicitly stated, but effective | [5] |
| HepG2 | Liver Cancer | ~0.27 - 3.88 | [3][4] |
| Hep3B | Liver Cancer | ~0.27 - 3.88 | [2][3][4] |
| A549 | Lung Cancer | ~0.27 - 3.88 | [3][4] |
| H1299 | Lung Cancer | 1.79 and 3.57 (concentrations tested) | [6] |
| SKOV3 | Ovarian Cancer | Significant cytotoxicity observed | [7][8] |
| MDAH-2774 | Ovarian Cancer | Significant cytotoxicity observed | [7][8] |
| Ca9-22 | Oral Cancer | Data available | [3][4] |
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines.
Key Mechanisms of Action
Initial in vitro studies have elucidated several key mechanisms through which this compound exerts its cytotoxic effects. These primarily involve the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[1][5] This programmed cell death is initiated through multiple interconnected signaling pathways.
A primary mechanism of this compound-induced apoptosis is the generation of reactive oxygen species (ROS) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] Treatment with this compound leads to increased intracellular ROS levels and a decrease in glutathione.[1] This oxidative stress triggers the persistent activation of three key MAPK pathways: ERK, JNK, and p38.[1][5] The activation of these pathways is crucial for the downstream events leading to apoptosis.
Caption: this compound-induced MAPK signaling pathway.
The activation of MAPK pathways by this compound leads to mitochondrial dysfunction. This is characterized by the hyperphosphorylation of Bcl-2 and Bcl-xL, and a subsequent loss of the mitochondrial membrane potential (MMP).[1] The disruption of the mitochondrial integrity is a critical step in the intrinsic apoptotic pathway.
This compound treatment triggers the activation of caspases, which are the executioners of apoptosis.[5] Specifically, it leads to the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP).[5][8]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can also cause cell cycle arrest, preventing cancer cells from proliferating. Studies have shown that it can arrest cells in the S and G2/M phases of the cell cycle.[5][6][7][8] This effect is associated with alterations in the levels of key cell cycle regulatory proteins, including a decrease in Cdk2 and cyclin B1, and an increase in the inactive form of Cdc25C.[5][7][8]
References
- 1. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticancer Potential of Protoapigenone: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoapigenone, a naturally occurring flavonoid, has emerged as a promising candidate in the field of oncology research. This technical guide provides a comprehensive review of the existing literature on the anticancer properties of this compound and its derivatives. It delves into its mechanisms of action, summarizes key quantitative data, and outlines the experimental protocols used to elucidate its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Cytotoxic Activity of this compound and Its Derivatives
This compound has demonstrated significant cytotoxic effects across a variety of human cancer cell lines. Its activity, often measured as the half-maximal inhibitory concentration (IC50), indicates its potency in inhibiting cancer cell proliferation. The following tables summarize the reported IC50 values for this compound and its key synthetic derivatives, WYC-0209 and WYC-241.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 0.27 - 3.88 | [1] |
| Hep3B | Liver Cancer | 0.27 - 3.88 | [1] |
| MCF-7 | Breast Cancer | 0.27 - 3.88 | [1] |
| MDA-MB-231 | Breast Cancer | 0.27 - 3.88 | [1] |
| A549 | Lung Cancer | 0.27 - 3.88 | [1] |
| H1299 | Lung Cancer | Not Specified | [1] |
| Prostate Cancer Cells | Prostate Cancer | Not Specified | [1] |
| Ovarian Cancer Cells | Ovarian Cancer | Not Specified | [1] |
Table 2: IC50 Values of this compound Derivatives (WYC-0209 and WYC-241) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| WYC-0209 | A549 | Lung Cancer | 10.07 ± 1.344 | [2] |
| WYC-241 | A549 | Lung Cancer | 1.601 ± 0.075 | [2] |
| WYC-241 | KB | Epithelial Carcinoma | Not Specified | [2] |
| WYC-241 | KB-Vin | Vincristine-Resistant Nasopharyngeal Carcinoma | Not Specified | [2] |
| WYC-241 | DU145 | Prostate Cancer | Not Specified | [2] |
Mechanisms of Anticancer Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. These processes are orchestrated through the modulation of key cellular signaling pathways.
Induction of Apoptosis
This compound has been shown to trigger apoptosis in various cancer cell types. This is achieved through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the p38 MAPK and c-Jun NH2-terminal kinase 1/2 (JNK1/2) branches.[3] Activation of these kinases leads to a cascade of events culminating in the execution of apoptosis. Furthermore, this compound-induced apoptosis is associated with the generation of reactive oxygen species (ROS) and the inhibition of Glutathione S-transferase π (GSTpi).[3]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting them at specific phases of the cell cycle. Studies have demonstrated that this compound can cause cell cycle arrest at the G2/M phase. This is accompanied by the downregulation of key cell cycle regulatory proteins such as CDK1 and cyclin B1, and the upregulation of the cyclin-dependent kinase inhibitor p21.
Signaling Pathways Modulated by this compound
The anticancer activities of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and death.
MAPK Signaling Pathway
The MAPK pathway is a central regulator of cellular processes. This compound activates the p38 MAPK and JNK1/2 pathways, which are typically associated with stress responses and the induction of apoptosis.[3]
Caption: this compound-induced MAPK signaling leading to apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. The this compound derivative WYC-241 has been shown to inhibit the PI3K/Akt pathway, contributing to its pro-apoptotic and anti-proliferative effects.[4]
References
- 1. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-cancer biological evaluation of a novel this compound analogue, WYC-241 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-cancer biological evaluation of a novel this compound analogue, WYC-241 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Protoapigenone: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoapigenone, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound, with a primary focus on its well-documented anticancer and emerging antiviral properties. While its structural similarity to apigenin suggests potential anti-inflammatory and neuroprotective effects, this guide will delineate the established evidence for this compound and highlight areas requiring further investigation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising compound.
Introduction
This compound is a flavonoid distinguished by an unusual p-quinol moiety on its B-ring. Initially isolated from the fern Thelypteris torresiana, it has demonstrated significant cytotoxic effects against various cancer cell lines, often with greater potency than its well-studied precursor, apigenin.[1][2] Its unique chemical structure is believed to be a key determinant of its biological activity. This guide aims to consolidate the existing research on this compound to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Biological Activities and Therapeutic Potential
The primary focus of research on this compound has been its anticancer activity. More recently, its potential in other therapeutic areas, such as antiviral applications, has begun to be explored.
Anticancer Activity
This compound exhibits potent cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of oxidative stress, cell cycle arrest, and modulation of key signaling pathways.
2.1.1. In Vitro Efficacy
This compound has demonstrated significant growth-inhibitory effects against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below, showcasing its broad-spectrum anticancer potential.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | ~3-10 | [1] |
| MDAH-2774 | Ovarian Cancer | Data not specified | [2] |
| SKOV3 | Ovarian Cancer | Data not specified | [2] |
| LNCaP | Prostate Cancer | Data not specified | [3] |
| PC-3 | Prostate Cancer | Data not specified | [3] |
| HepG2 | Liver Cancer | 0.27-3.88 µg/mL | [4] |
| Hep3B | Liver Cancer | 0.27-3.88 µg/mL | [4] |
| MCF-7 | Breast Cancer | 0.27-3.88 µg/mL | [4] |
| A549 | Lung Cancer | 0.27-3.88 µg/mL | [4] |
| Ca9-22 | Oral Cancer | Data not specified | [5] |
2.1.2. In Vivo Efficacy
Preclinical in vivo studies have substantiated the anticancer potential of this compound. In nude mice bearing human ovarian (SKOV3) and prostate cancer xenografts, administration of this compound significantly suppressed tumor growth without observable major side effects.[2][3] These findings underscore the potential of this compound as a lead compound for the development of novel cancer therapeutics.
2.1.3. Mechanism of Action
This compound's anticancer effects are attributed to several interconnected mechanisms:
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis in cancer cells. This is achieved through the activation of the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential (MMP), hyperphosphorylation of Bcl-2 and Bcl-xL, and subsequent activation of caspases, including caspase-3.[1][2][3]
-
Cell Cycle Arrest: The compound has been shown to arrest cancer cells in the S and G2/M phases of the cell cycle. This is associated with the downregulation of key cell cycle regulatory proteins such as p-Cdk2, Cdk2, p-Cyclin B1, and Cyclin B1, and an increase in the inactive form of p-Cdc25C.[2][3]
-
Induction of Oxidative Stress: Treatment with this compound leads to an increase in intracellular reactive oxygen species (ROS) and a decrease in glutathione levels.[1] This induction of oxidative stress appears to be a critical upstream event that triggers the activation of downstream signaling pathways leading to apoptosis.[1]
2.1.4. Signaling Pathways
The anticancer activity of this compound is mediated through the modulation of several key signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway.
-
MAPK Pathway: this compound treatment results in the persistent activation of all three major MAPK cascades: ERK, JNK, and p38.[1] Inhibition of these pathways has been shown to prevent this compound-induced apoptosis.[1] The activation of JNK is linked to the thiol modification of glutathione S-transferase π (GSTpi), which relieves its inhibitory effect on JNK.[1]
-
p38 and JNK in Prostate Cancer: In human prostate cancer cells, the activation of p38 MAPK and JNK1/2 is a critical mediator of this compound-induced apoptosis.[3] Interestingly, p38 MAPK, but not JNK1/2, is also involved in the compound-mediated S and G2/M arrest.[3]
-
PI3K/AKT Pathway: A novel synthetic analogue of this compound, WYC-241, has been shown to induce necrosis and apoptosis in lung cancer cells, potentially through the inhibition of the PI3K/AKT pathway.[6] This suggests that this pathway may also be a target of this compound or its derivatives.
Antiviral Activity
Emerging research has indicated that this compound possesses antiviral properties. A study investigating its effects on the Epstein-Barr virus (EBV) found that this compound can inhibit the lytic cycle of the virus.[7] This opens a new avenue for the therapeutic application of this compound beyond oncology. Further research is warranted to explore its efficacy against other viruses and to elucidate the underlying mechanisms of its antiviral action.
Anti-inflammatory and Neuroprotective Potential (Inferred)
Direct experimental evidence for the anti-inflammatory and neuroprotective activities of this compound is currently limited. However, its structural relationship to apigenin, a flavonoid with well-documented anti-inflammatory and neuroprotective properties, suggests that this compound may share similar activities.
Apigenin has been shown to exert anti-inflammatory effects by inhibiting NF-κB signaling and reducing the production of pro-inflammatory mediators like COX-2 and iNOS.[8] It also demonstrates neuroprotective effects in various models of neuronal injury by attenuating oxidative stress, inflammation, and apoptosis.[9][10] Given these properties of apigenin, it is plausible that this compound may also possess anti-inflammatory and neuroprotective potential. This represents a significant area for future research to expand the therapeutic profile of this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's biological activities.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a designated solubilization solution).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method is used to quantify the percentage of apoptotic and necrotic cells.
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Fix and permeabilize the treated cells or tissue sections.
-
Incubate with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).
-
Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.
-
Visualize the stained cells or tissue sections using fluorescence microscopy.
-
-
Caspase Activity Assay: This assay measures the activity of key executioner caspases, such as caspase-3 and -7.
-
Lyse the treated cells to release intracellular contents.
-
Incubate the cell lysate with a specific caspase substrate conjugated to a colorimetric or fluorometric reporter molecule (e.g., DEVD-pNA for caspase-3).
-
Measure the absorbance or fluorescence of the cleaved reporter molecule using a microplate reader.
-
The signal intensity is proportional to the caspase activity in the sample.
-
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Harvest and fix the treated cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with a PI solution.
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Lyse the treated cells and determine the protein concentration of the lysate.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Reactive Oxygen Species (ROS)
-
DCFH-DA Assay: This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Load the cells with DCFH-DA, which is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The increase in fluorescence is proportional to the level of intracellular ROS.
-
In Vivo Xenograft Model
This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or a vehicle control to the mice according to a predetermined dosing schedule (e.g., intraperitoneal injection or oral gavage).
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a general workflow for its in vitro evaluation.
Conclusion and Future Directions
This compound has emerged as a compelling natural product with significant therapeutic potential, particularly in the realm of oncology. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cells, both in vitro and in vivo, through the modulation of key signaling pathways, positions it as a promising candidate for further preclinical and clinical development. The discovery of its antiviral activity against the Epstein-Barr virus further broadens its potential therapeutic applications.
Despite these promising findings, several areas warrant further investigation. The anti-inflammatory and neuroprotective activities of this compound remain largely unexplored. Given the well-established effects of its structural analog, apigenin, in these areas, dedicated studies are needed to determine if this compound shares these properties. A comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties, as well as long-term toxicity studies, are also essential next steps in its development as a therapeutic agent. Furthermore, the synthesis and evaluation of additional analogs, such as WYC-241, may lead to the discovery of compounds with enhanced potency and improved pharmacological profiles.
References
- 1. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-cancer biological evaluation of a novel this compound analogue, WYC-241 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pharmacological Tools to Activate Microglia and their Possible use to Study Neural Network Patho-physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by apigenin and related flavonoids in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on Apigenin and Its Biological and Pharmacological Activity in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Semi-synthesis of Protoapigenone from Apigenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoapigenone, a naturally occurring flavonoid with a distinctive p-quinol moiety, has garnered significant attention as a promising anticancer agent with low toxicity.[1][2][3] Its precursor, apigenin, is a widely available flavone found in many fruits and vegetables.[1][2][4] This document provides a detailed protocol for the efficient, one-step semi-synthesis of this compound from apigenin, a method that is both economical and scalable.[1][2] Additionally, this guide outlines the cytotoxic activity of this compound and its derivatives, and illustrates the key signaling pathways involved in its mechanism of action.
Introduction
This compound was first isolated from the Formosan fern Thelypteris torresiana.[1][2][4] Structurally related to the common dietary flavonoid apigenin, this compound exhibits significant antitumor activities against various human cancer cell lines, including liver, breast, and prostate cancer.[1][2][4][5][6] Early total synthesis methods for this compound were multi-stepped, time-consuming, and resulted in low overall yields, hindering extensive preclinical investigation.[1][2] The development of a direct, one-step semi-synthesis from the readily available apigenin has been a critical advancement, enabling the production of gram-scale quantities necessary for further research and development.[1][2] This protocol details this optimized semi-synthetic route.
Data Presentation
Table 1: Summary of this compound Semi-synthesis Yields
| Starting Material (Apigenin) | Scale | Oxidizing Agent (eq.) | Solvent System | Reaction Conditions | Isolated Yield (%) | Purity (%) | Reference |
| Apigenin | 100 mg | PIFA (2 eq.) | Acetonitrile:Water (9:1, v/v) | Microwave (70°C, 1 min, 500 W) | 31.2 | >95 | [1] |
| Apigenin | Gram-scale | PIFA (2 eq.) | Acetonitrile:Water (9:1, v/v) | Not specified | 22.3 - 29.6 | >95 | [1] |
Table 2: Cytotoxic Activity (IC50) of this compound and Derivatives in Human Cancer Cell Lines
| Compound | HepG2 (µg/mL) | Hep3B (µg/mL) | Ca9-22 (µg/mL) | A549 (µg/mL) | MCF-7 (µg/mL) | MDA-MB-231 (µg/mL) | Reference |
| This compound | 0.27 | 3.88 | - | 1.55 | 0.89 | 0.61 | [2] |
| This compound 1′-O-butyl ether | - | - | - | - | Significantly stronger than this compound | Significantly stronger than this compound | [2][3] |
Experimental Protocols
Materials and Reagents
-
Apigenin (purity >95%)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, deionized
-
Octadecyl silica (C18)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., Dichloromethane)
Equipment
-
Microwave reactor
-
Rotary evaporator
-
Solid-phase extraction (SPE) apparatus
-
Chromatography columns
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Semi-synthesis of this compound from Apigenin
This protocol is adapted from the optimized method described by Hunyadi et al. (2011).[1]
-
Reaction Setup:
-
Dissolve apigenin in a 9:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Place the solution in a suitable vessel for microwave synthesis.
-
-
Oxidation Reaction:
-
Add 2 equivalents of [bis(trifluoroacetoxy)iodo]benzene (PIFA) to the apigenin solution.
-
Subject the reaction mixture to low-energy microwave heating at 70°C for 1 minute (500 W).
-
-
Quenching and Concentration:
-
After the reaction is complete, evaporate the solvent from the reaction mixture using a rotary evaporator at 50°C.
-
-
Purification:
-
Solid-Phase Extraction (SPE):
-
Redissolve the residue and adsorb it onto octadecyl silica.
-
Load the adsorbed material onto an SPE column packed with octadecyl silica.
-
Wash the column with 20% aqueous methanol to remove impurities.
-
Elute the product with 60% aqueous methanol.
-
-
Gel Chromatography:
-
Evaporate the 60% methanol fraction and redissolve the residue in methanol.
-
Purify the product using a Sephadex LH-20 column with methanol as the eluent.
-
Collect fractions and combine those containing pure this compound.
-
-
-
Analysis and Characterization:
-
Confirm the identity and purity of the synthesized this compound using HPLC, NMR spectroscopy, and mass spectrometry.[1]
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for the semi-synthesis of this compound from apigenin.
Caption: this compound-induced MAPK-dependent apoptosis signaling pathway.
Discussion of Signaling Pathways
This compound exerts its anticancer effects through the induction of apoptosis.[5][6] Unlike its precursor apigenin, this compound's mechanism is dependent on the generation of reactive oxygen species (ROS) and the subsequent activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[5] Treatment of cancer cells with this compound leads to a sustained activation of ERK, JNK, and p38 MAPKs.[5] This activation cascade results in the loss of mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway, ultimately leading to programmed cell death.[5] The α,β-unsaturated ketone moiety in the B-ring of this compound is suggested to be crucial for this thiol-reacting effect and subsequent ROS production.[5] In contrast, apigenin-induced apoptosis is independent of ROS and MAPK signaling.[5]
Conclusion
The described one-step semi-synthesis of this compound from apigenin is a significant improvement over previous multi-step total synthesis methods, providing an economical and scalable route to obtain this promising anticancer compound.[1][2] This facilitates the necessary large-scale production for ongoing and future preclinical and clinical investigations. The potent cytotoxic activity of this compound, mediated through the induction of ROS and activation of the MAPK signaling cascade, underscores its potential as a lead compound in the development of novel cancer therapies. Further research into this compound and its derivatives, such as the more active 1′-O-butyl ether, is warranted.[2][3]
References
- 1. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives | PLOS One [journals.plos.org]
- 3. Direct semi-synthesis of the anticancer lead-drug this compound from apigenin, and synthesis of further new cytotoxic protoflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of Protoapigenone for Preclinical Anticancer Research
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: Protoapigenone, a flavonoid originally isolated from the fern Thelypteris torresiana, demonstrates significant antitumor activity with low toxicity in preclinical models.[1][2][3] Its potent pro-apoptotic and cell cycle arresting effects make it a promising candidate for anticancer drug development.[3][4][5] A key bottleneck for extensive preclinical investigation has been the limited availability of the compound. Early multi-step total synthesis routes were complex and resulted in low overall yields (around 3.3%), hindering large-scale production.[3][6] This application note details an optimized, economical, one-step semi-synthesis of this compound from the readily available flavonoid, apigenin. This method is scalable to the gram level, enabling the robust supply required for comprehensive preclinical studies.[3][7] Additionally, we provide detailed protocols for evaluating its anticancer efficacy in vitro, focusing on its known mechanisms of action, including the induction of oxidative stress and modulation of critical signaling pathways.
Part 1: Large-Scale Synthesis and Purification of this compound
The most efficient and scalable method for producing this compound is through a direct oxidative dearomatization of apigenin. This semi-synthesis avoids the need for protecting groups and lengthy purification of intermediates associated with total synthesis.[5][6][8] The key reaction utilizes a hypervalent iodine reagent, [bis(trifluoroacetoxy)iodo]benzene (PIFA), to form the characteristic p-quinol moiety on the B-ring of the flavonoid structure.[5]
Chemical Synthesis Workflow
References
- 1. This compound, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Note: Purification of Protoapigenone Using High-Performance Liquid Chromatography (HPLC)
Introduction
Protoapigenone, a flavonoid possessing an unusual p-quinol moiety on its B-ring, is a promising natural product with significant anticancer activity.[1][2][3] Its mechanism of action involves the induction of apoptosis in cancer cells through the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] Accurate and efficient purification of this compound is crucial for preclinical and clinical research, as well as for its potential development as a therapeutic agent. This application note provides a detailed protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the isolation, purification, and analysis of natural products and anticancer compounds.
Experimental Protocols
1. Sample Preparation
The initial extraction and preliminary purification of this compound from its source material (e.g., plant extract or synthetic reaction mixture) is a critical first step. A common method involves extraction with an organic solvent followed by preliminary chromatographic steps.
-
Extraction from Plant Material:
-
Semi-synthesis from Apigenin:
-
Preliminary Purification:
-
For crude extracts, an initial purification can be performed using solid-phase extraction (SPE) with an octadecyl silica (C18) cartridge.[6]
-
Elution with a stepwise gradient of aqueous methanol (e.g., 15% and then 50%) can remove highly polar and nonpolar impurities.[6][7]
-
Further purification can be achieved using gel chromatography on a Sephadex LH-20 column with methanol as the eluent.[6][7]
-
2. HPLC Purification Protocol
A reversed-phase HPLC method is effective for the final purification of this compound.
-
Instrumentation: A preparative HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is required.
-
Column: A C18 reversed-phase column is recommended. Common dimensions are 250 mm x 10.0 mm with a 5 µm particle size for preparative scale.[8] For analytical scale, a 150 mm x 4.6 mm, 5 µm column can be used.[9]
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water containing 0.1% formic acid (Solvent A) is a suitable mobile phase for the separation of flavonoids like this compound.[5][9]
-
Flow Rate: A typical flow rate for preparative HPLC is in the range of 3-5 mL/min, while analytical HPLC uses flow rates around 0.6-1.0 mL/min.[8][9][10]
-
Detection: this compound can be detected by UV absorbance. The optimal wavelength for flavonoids is generally in the range of 300-366 nm.[5] A wavelength of 355 nm has been shown to be effective for flavonoid profiling.[9]
-
Injection Volume: The injection volume will depend on the concentration of the sample and the column dimensions. For preparative work, it can be up to several milliliters.[8]
-
Column Temperature: Maintaining a constant column temperature, for example at 25°C or 35°C, can improve peak shape and reproducibility.[9][11]
3. Post-Purification Processing
-
Collected fractions containing pure this compound are pooled.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The purified compound is lyophilized to obtain a dry powder.
-
The purity of the final product should be assessed using analytical HPLC and its identity confirmed by spectroscopic methods (e.g., MS, NMR). Purity of over 95% is often achievable.[7][12]
Data Presentation
Table 1: HPLC Parameters for this compound Purification
| Parameter | Analytical Scale | Preparative Scale | Reference |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 250 x 10.0 mm, 5 µm | [8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | [5][9] |
| Mobile Phase B | Acetonitrile | Acetonitrile | [5][9] |
| Gradient | 20% B to 50% B in 40 min | Optimized based on analytical run | [9] |
| Flow Rate | 0.6 mL/min | 5 mL/min | [8][9] |
| Detection Wavelength | 355 nm | 355 nm | [9] |
| Column Temperature | 25 °C | 30 °C | [8][9] |
Table 2: Example Purification Data for this compound
| Purification Step | Starting Material | Purity | Recovery | Retention Time (min) |
| Crude Extract | Plant Material | <10% | - | - |
| SPE | Crude Extract | ~30% | ~80% | - |
| Sephadex LH-20 | SPE Fraction | ~70% | ~90% | - |
| Preparative HPLC | Sephadex Fraction | >95% | ~75% | 7.057 (RP-HPLC) |
Note: Purity, recovery, and retention times are approximate and can vary depending on the specific conditions and starting material. The retention time mentioned is from a specific study and will vary with the exact HPLC method used.[7]
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. phcog.com [phcog.com]
- 12. Less Cytotoxic Protoflavones as Antiviral Agents: this compound 1′-O-isopropyl ether Shows Improved Selectivity Against the Epstein–Barr Virus Lytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isolation of Protoapigenone via Column Chromatography
Abstract
Protoapigenone, a naturally occurring flavonoid isolated from the fern Thelypteris torresiana, has demonstrated significant cytotoxic activities against various cancer cell lines, making it a compound of interest for oncological research and drug development.[1][2][3] This application note provides a detailed protocol for the isolation and purification of this compound from plant material using column chromatography. The methodology encompasses sample preparation, sequential chromatographic separation using silica gel and Sephadex LH-20, and subsequent analytical verification of the purified compound. This guide is intended for researchers, scientists, and professionals in drug development engaged in the isolation of natural products.
Introduction
This compound is a flavone aglycone characterized by a unique p-quinol structure in its B-ring.[3] Its potent biological activity necessitates a robust and efficient purification strategy to obtain high-purity material for further studies. Column chromatography is a fundamental and widely used technique for the separation of phytoconstituents from complex plant extracts.[4] This note details a two-step column chromatography process, beginning with a silica gel column for initial fractionation, followed by a Sephadex LH-20 column for final purification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of an effective isolation protocol.
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₅ |
| Molecular Weight | 270.24 g/mol |
| Appearance | Yellowish solid |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and DMSO. |
| UV λmax (in Methanol) | Band I: 310-350 nm, Band II: 250-280 nm |
| Key Structural Feature | Flavone aglycone with a p-quinol moiety in the B-ring. |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols
Preparation of Crude Plant Extract
-
Plant Material: Air-dried and powdered aerial parts of Thelypteris torresiana.
-
Extraction:
-
Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
-
For enhanced purity of the extract for chromatography, perform a liquid-liquid partitioning of the crude methanol extract against hexane to remove nonpolar constituents like chlorophylls and lipids. The methanolic layer will contain the flavonoids.
-
Protocol for Silica Gel Column Chromatography (Initial Fractionation)
This step aims to separate the crude extract into fractions of varying polarity.
-
Materials:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase Solvents: n-Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH) (all HPLC grade).
-
Glass column (dimensions appropriate for the amount of extract).
-
-
Column Packing (Wet Method):
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure uniform packing.
-
Wash the column with n-hexane until the silica bed is stable. Do not let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Adsorb the crude methanol extract onto a small amount of silica gel (ratio of 1:2 extract to silica gel).
-
Evaporate the solvent completely to obtain a free-flowing powder.
-
Carefully load the powdered sample onto the top of the packed silica gel column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate and then methanol in a stepwise gradient. A suggested gradient is provided in Table 2.
-
Collect fractions of a consistent volume (e.g., 25 mL or 50 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3 v/v).
-
Visualize the TLC plates under UV light (254 nm and 365 nm).
-
Combine fractions with similar TLC profiles. The fractions containing this compound are expected to elute with mid-to-high polarity solvent mixtures.
-
| Step | Solvent System (v/v) | Volume (Column Volumes) | Purpose |
| 1 | 100% n-Hexane | 2 | Elution of non-polar compounds |
| 2 | n-Hexane:EtOAc (9:1) | 3 | Gradual increase in polarity |
| 3 | n-Hexane:EtOAc (7:3) | 3 | Elution of less polar flavonoids |
| 4 | n-Hexane:EtOAc (1:1) | 3 | Elution of this compound-containing fractions |
| 5 | 100% EtOAc | 2 | Elution of more polar compounds |
| 6 | EtOAc:MeOH (9:1) | 3 | Elution of highly polar compounds |
| 7 | 100% MeOH | 2 | Column washing |
Table 2: Suggested Gradient Elution Profile for Silica Gel Column Chromatography.
Protocol for Sephadex LH-20 Column Chromatography (Final Purification)
This step utilizes size exclusion and partition chromatography to purify this compound from the combined fractions obtained from the silica gel column.[5][6]
-
Materials:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol (HPLC grade).
-
Appropriately sized glass column.
-
-
Column Packing:
-
Swell the Sephadex LH-20 in methanol for at least 3 hours.
-
Prepare a slurry and pour it into the column, allowing it to pack under gravity.
-
Equilibrate the column by washing with 2-3 column volumes of methanol.
-
-
Sample Loading:
-
Dissolve the combined and concentrated this compound-containing fractions in a minimal volume of methanol.
-
Carefully apply the sample to the top of the Sephadex LH-20 bed.
-
-
Elution:
-
Elute the column with 100% methanol at a constant flow rate.
-
Collect fractions and monitor them by TLC as described previously.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent under reduced pressure to yield the purified compound.
-
Characterization of Purified this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
| Technique | Key Observables for this compound |
| UV-Vis | In methanol, characteristic absorption bands for flavones are observed at approximately 250-280 nm (Band II) and 310-350 nm (Band I). |
| ¹H-NMR | In DMSO-d₆, characteristic signals include aromatic protons of the A-ring and protons of the p-quinol B-ring. The chemical shifts would be referenced to the residual solvent signal at 2.50 ppm.[1][7][8] |
| ¹³C-NMR | In DMSO-d₆, signals corresponding to the carbonyl carbon, and other carbons of the flavonoid skeleton would be observed, referenced to the solvent signal at 39.51 ppm.[1][7][8] |
| LC-MS | Provides the molecular weight of the compound, confirming the molecular formula. The purity can also be assessed. |
| Purity | A purity of >95% is often achievable with this two-step chromatographic method, as determined by HPLC. |
| Yield | The yield of this compound from the crude extract can vary depending on the plant material and extraction efficiency. |
Table 3: Analytical Data for Characterization of this compound.
Visual Protocols and Pathways
Experimental Workflow
The overall workflow for the isolation of this compound is depicted in the following diagram.
Caption: Workflow for this compound Isolation.
Signaling Pathway of this compound
This compound and its precursor, apigenin, have been shown to exert their cytotoxic effects by modulating key cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Caption: this compound's Modulation of Signaling Pathways.
Conclusion
The protocol described in this application note provides a reliable and systematic approach for the isolation of this compound from Thelypteris torresiana. The sequential use of silica gel and Sephadex LH-20 column chromatography ensures the effective removal of impurities, yielding a high-purity product suitable for biological and pharmacological investigations. The successful isolation and characterization of this compound will facilitate further research into its therapeutic potential.
References
- 1. scienceopen.com [scienceopen.com]
- 2. thno.org [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. phytojournal.com [phytojournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.washington.edu [chem.washington.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols for the Quantification of Protoapigenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoapigenone, a flavonoid first isolated from the fern Thelypteris torresiana, has garnered significant interest in the scientific community due to its potential as an anticancer agent.[1][2][3] Its unique chemical structure, featuring a reactive α,β-unsaturated ketone moiety, is believed to be associated with its potent biological activities. As research into the therapeutic applications of this compound progresses, the need for robust and reliable analytical methods for its quantification in various matrices, including biological fluids, plant extracts, and pharmaceutical formulations, is paramount.
These application notes provide detailed protocols and quantitative data for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), and offers guidance for the development of methods using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and UV-Visible Spectrophotometry.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analytical methods described herein.
Table 1: HPLC-UV Method for this compound in Rat Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.031 - 10.0 µg/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 31 ng/mL | [4] |
| Recovery | 70.3 - 82.5% | [4] |
| Intra-day Precision (RSD) | < 10% | [4] |
| Inter-day Precision (RSD) | < 10% | [4] |
| Intra-day Accuracy | Within ±15% | [4] |
| Inter-day Accuracy | Within ±15% | [4] |
Experimental Protocols
Quantification of this compound in Rat Plasma by HPLC-UV
This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
a. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).
-
Add 500 µL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
b. HPLC-UV Operating Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile, methanol, and 0.2% acetic acid in water (pH 3.0) in an optimized ratio. A good starting point is a gradient elution to ensure good separation.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient or controlled at 25°C.
-
UV Detection Wavelength: 248 nm.[4]
-
Injection Volume: 20 µL.
Extraction of this compound from Thelypteris torresiana
This protocol describes the extraction and purification of this compound from its natural plant source.
a. Extraction and Solid-Phase Extraction (SPE) Cleanup
-
Dry and powder the aerial parts of Thelypteris torresiana.
-
Extract the powdered plant material with 70% ethanol at 80°C for 1 hour, repeated twice.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto octadecyl silica.
-
Perform Solid-Phase Extraction (SPE) on an octadecyl silica column.
-
Wash the column with 15% aqueous methanol to remove highly polar impurities.
-
Elute the fraction containing this compound with 50% aqueous methanol.[5]
-
Collect the eluate and evaporate to dryness.
b. Further Purification (Optional)
For higher purity, the 50% methanol fraction can be further purified by silica gel chromatography using a mobile phase of dichloromethane-methanol (e.g., 20:1, v/v).[5]
Development of a Quantitative LC-MS/MS Method (Proposed Strategy)
As no validated LC-MS/MS method for this compound is currently available in the literature, the following strategy is proposed for its development.
a. Mass Spectrometry Parameters
-
Infusion and Tuning: Prepare a standard solution of this compound (1 µg/mL in methanol) and infuse it directly into the mass spectrometer to determine the precursor ion. Given its molecular weight of 286.25 g/mol , the protonated molecule [M+H]⁺ at m/z 287.3 is expected in positive ion mode.
-
MS/MS Fragmentation: Perform product ion scans on the precursor ion to identify the most stable and abundant product ions. Based on the fragmentation of similar flavonoids like apigenin, fragmentation of the C-ring is expected.
-
MRM Transition Selection: Select the most intense and specific precursor-to-product ion transition for Multiple Reaction Monitoring (MRM) quantification. A second transition can be used for confirmation.
b. Chromatographic Conditions
-
Column: A C18 or similar reversed-phase column is recommended.
-
Mobile Phase: A gradient of acetonitrile or methanol with 0.1% formic acid in water is a common choice for flavonoid analysis and should provide good peak shape and ionization efficiency.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for UHPLC systems.
Development of a UV-Visible Spectrophotometric Method (Proposed Strategy)
A simple UV-Vis spectrophotometric method can be developed for the quantification of this compound in bulk or simple formulations.
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Scan the solution over a UV-Visible range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. Based on the structure and data for similar flavonoids like apigenin, λmax is expected in the regions of 260-270 nm and 330-340 nm.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Quantification of Unknown Sample:
-
Prepare the sample solution and measure its absorbance at λmax.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Signaling Pathways
While not directly related to analytical quantification, understanding the biological context of this compound is crucial for drug development professionals. This compound has been shown to induce apoptosis in cancer cells through the activation of mitogen-activated protein kinase (MAPK) pathways.
Disclaimer
The proposed strategies for LC-MS/MS and UV-Visible spectrophotometry method development are for guidance purposes only. It is essential to perform full method validation according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure the accuracy, precision, and reliability of the analytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. New cytotoxic flavonoids from Thelypteris torresiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Evaluating Protoapigenone Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoapigenone, a naturally occurring flavonoid derived from the fern Thelypteris torresiana, has garnered significant interest in the scientific community for its potent biological activities, particularly its anti-cancer properties.[1][2][3] This document provides detailed application notes and experimental protocols for a panel of in vitro assays to characterize the activity of this compound. These assays are designed to assess its cytotoxic, pro-apoptotic, cell cycle inhibitory, pro-oxidant, anti-inflammatory, and antioxidant effects. The provided protocols and data summaries will serve as a valuable resource for researchers investigating the therapeutic potential of this promising compound.
Data Presentation
The following tables summarize the quantitative data on the in vitro activity of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM)¹ |
| HepG2 | Hepatocellular Carcinoma | 3.88 | 13.55 |
| Hep3B | Hepatocellular Carcinoma | 0.27 | 0.94 |
| Ca9-22 | Gingival Carcinoma | 3.51 | 12.26 |
| A549 | Lung Carcinoma | 2.55 | 8.91 |
| MCF-7 | Breast Adenocarcinoma | 0.32 | 1.12 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.23 | 0.80 |
¹Calculated based on a molecular weight of 286.25 g/mol for this compound. Data sourced from Hunyadi et al., 2011.[1]
Note on Anti-inflammatory and Antioxidant Activity: While flavonoids as a class are known for their anti-inflammatory and antioxidant properties, specific quantitative data (e.g., IC₅₀ for nitric oxide inhibition or EC₅₀ for radical scavenging) for this compound is not extensively available in the current literature. The provided protocols for these assays are based on established methods for evaluating natural products and can be adapted for this compound. Researchers are encouraged to perform dose-response studies to determine the specific potency of this compound in these assays.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. Based on existing data, a starting concentration range of 0.1 to 100 µM is recommended.
-
Remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) for 24 or 48 hours.
-
Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
This assay measures the intracellular generation of ROS induced by this compound.[2]
Materials:
-
Cancer cell lines
-
Serum-free culture medium
-
This compound stock solution (in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution (10 mM stock in DMSO)
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Seed cells in a black 96-well plate (for plate reader) or 6-well plate (for flow cytometry).
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Treat the cells with various concentrations of this compound.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points using a fluorometric plate reader or analyze the cells by flow cytometry.
Intracellular Glutathione (GSH) Assay
This assay quantifies the levels of intracellular glutathione, a key antioxidant, following this compound treatment.[2]
Materials:
-
Cancer cell lines
-
This compound stock solution (in DMSO)
-
GSH Assay Kit (commercially available kits based on the DTNB-GSSG reductase recycling assay are recommended)
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the GSH assay kit.
-
Perform the glutathione assay following the kit's instructions. This typically involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Measure the absorbance at ~412 nm.
-
Calculate the concentration of GSH based on a standard curve.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay evaluates the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's protocol.
-
Measure the absorbance at ~540 nm.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Antioxidant Capacity Assays (DPPH, ABTS, FRAP)
These are cell-free assays to determine the direct radical scavenging and reducing power of this compound.
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Materials:
-
This compound solution (in methanol or ethanol)
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Ascorbic acid or Trolox (as a positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare different concentrations of this compound and the positive control.
-
Mix the this compound solution with the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value.
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Materials:
-
This compound solution
-
ABTS stock solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Phosphate-buffered saline (PBS) or ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Mix the this compound solution with the diluted ABTS•+ solution.
-
Incubate for a defined time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity and determine the EC₅₀ value.
c) FRAP (Ferric Reducing Antioxidant Power) Assay
Materials:
-
This compound solution
-
FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution)
-
Ferrous sulfate (FeSO₄) for standard curve
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the FRAP reagent fresh.
-
Mix the this compound solution with the FRAP reagent.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value (in Fe²⁺ equivalents) from the standard curve.
Western Blot Analysis of MAPK and AKT Signaling Pathways
This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK (ERK, JNK, p38) and PI3K/AKT signaling pathways.[2]
Materials:
-
Cancer cell lines
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes) or concentrations.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL detection system.
-
Analyze the band intensities to determine the changes in protein phosphorylation.
References
- 1. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing In Vivo Cancer Models for Protoapigenone Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protoapigenone
This compound, a naturally occurring flavonoid, has demonstrated significant potential as an anti-cancer agent.[1][2][3] In vitro studies have shown its efficacy against a range of human cancer cell lines, including prostate, breast, lung, and liver cancer.[2][3][4][5] The primary mechanisms of action for this compound involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][4] Specifically, this compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) and c-Jun NH2-terminal kinase (JNK)1/2 signaling pathways, which play a critical role in mediating its apoptotic effects.[4][6] Furthermore, in vivo studies have confirmed its anti-tumor activity, demonstrating significant inhibition of tumor growth in xenograft models without notable toxicity to the host.[1][4] These promising preclinical findings underscore the potential of this compound as a novel chemotherapeutic agent.
Overview of In Vivo Cancer Models
The evaluation of novel anti-cancer compounds like this compound necessitates the use of robust in vivo models that can accurately recapitulate human tumor biology. The choice of model is critical and depends on the specific research question being addressed. The most common models include subcutaneous xenografts, orthotopic models, and patient-derived xenograft (PDX) models.
-
Subcutaneous Xenograft Models: These are the most widely used and technically straightforward in vivo cancer models.[7] They involve the injection of cultured cancer cells into the subcutaneous space of immunodeficient mice.[7] This model is particularly useful for initial efficacy testing and for monitoring tumor growth due to the ease of tumor measurement.[7][8]
-
Orthotopic Models: In this model, tumor cells are implanted into the corresponding organ of origin in the animal (e.g., pancreatic cancer cells into the pancreas).[9][10] Orthotopic models are considered more clinically relevant than subcutaneous models as they allow for the investigation of tumor-microenvironment interactions and metastatic processes.[9]
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[11][12][13][14] These models are highly valued for their ability to retain the principal histological and genetic characteristics of the original patient tumor, making them a powerful tool for preclinical drug evaluation and personalized medicine strategies.[11][12][13]
Data Presentation
Clear and concise data presentation is crucial for the interpretation and comparison of experimental outcomes. The following tables provide a standardized format for summarizing quantitative data from in vivo this compound studies.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | P-value |
| Vehicle Control | 10 | 100 ± 15 | 1500 ± 250 | - | - |
| This compound (X mg/kg) | 10 | 105 ± 18 | 750 ± 180 | 50 | <0.05 |
| Positive Control (e.g., Doxorubicin) | 10 | 102 ± 16 | 450 ± 150 | 70 | <0.01 |
Table 2: Animal Body Weight Monitoring
| Treatment Group | Day 0 (g) (Mean ± SD) | Day 7 (g) (Mean ± SD) | Day 14 (g) (Mean ± SD) | Day 21 (g) (Mean ± SD) | Percent Change (%) |
| Vehicle Control | 20.5 ± 1.2 | 21.0 ± 1.3 | 21.5 ± 1.4 | 22.0 ± 1.5 | +7.3 |
| This compound (X mg/kg) | 20.3 ± 1.1 | 20.6 ± 1.2 | 20.8 ± 1.3 | 21.0 ± 1.4 | +3.4 |
| Positive Control (e.g., Doxorubicin) | 20.6 ± 1.3 | 19.5 ± 1.5 | 18.8 ± 1.6 | 18.0 ± 1.7 | -12.6 |
Experimental Protocols
The following are detailed protocols for establishing subcutaneous and orthotopic cancer models for testing the efficacy of this compound.
Protocol for Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model using human cancer cell lines.
Materials:
-
Human cancer cell line (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer)[4][5]
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
This compound
-
Vehicle for this compound administration
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in sterile PBS or serum-free medium to a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.[8]
-
-
Cell Injection:
-
Tumor Growth Monitoring:
-
Monitor the animals daily for tumor development.
-
Once tumors are palpable, measure the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[8]
-
-
This compound Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (vehicle control, this compound, positive control).
-
Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at the predetermined dose and schedule. A previous study in an A549 tumor-bearing nude mouse model used intravenous administration of a this compound analogue once a week at a concentration of 3 mg/kg.[16]
-
-
Endpoint:
-
Continue treatment and monitoring until the tumors in the control group reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Protocol for Orthotopic Pancreatic Cancer Model
This protocol describes the establishment of an orthotopic pancreatic cancer model, which provides a more clinically relevant microenvironment.[9]
Materials:
-
Human pancreatic cancer cell line (e.g., PANC-1)
-
Surgical instruments
-
Anesthetics
-
Immunodeficient mice
-
This compound and vehicle
-
Ultrasound imaging system (optional, for monitoring)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of pancreatic cancer cells at a concentration of 1 x 10⁷ cells/mL in sterile PBS.[9]
-
Surgical Procedure:
-
Post-operative Care: Monitor the animals closely for recovery and any signs of distress.
-
Tumor Growth Monitoring:
-
Monitor tumor growth using non-invasive imaging techniques such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).[17]
-
-
This compound Treatment:
-
Once tumors are established (detectable by imaging), randomize animals into treatment groups.
-
Administer this compound as described in the subcutaneous model protocol.
-
-
Endpoint:
-
Monitor for signs of tumor progression and metastasis.
-
At the study endpoint, euthanize the animals and perform a necropsy to collect the primary tumor and any metastatic lesions for analysis.
-
Visualizations
Diagrams illustrating key processes provide a clear visual representation of the experimental workflow and the underlying biological mechanisms.
Caption: Experimental workflow for in vivo testing of this compound.
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives | PLOS One [journals.plos.org]
- 3. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of Orthotopic Pancreatic Tumors and Ex vivo Characterization of Tumor-Infiltrating T Cell Cytotoxicity [jove.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-cancer biological evaluation of a novel this compound analogue, WYC-241 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 18. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 19. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing Protoapigenone-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoapigenone, a naturally occurring flavonoid, has demonstrated significant anti-tumor activity in various cancer cell lines.[1][2] Its mechanism of action is largely attributed to the induction of apoptosis, or programmed cell death, making it a compound of interest for cancer therapeutic development. This compound has been shown to inhibit the growth of cancer cells by arresting the cell cycle and triggering apoptosis.[3] The apoptotic process induced by this compound involves multiple cellular pathways, including the generation of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) signaling cascades, modulation of the Bcl-2 family of proteins, and subsequent activation of caspases.[2][3]
These application notes provide a detailed protocol for researchers to effectively assess apoptosis induced by this compound in cancer cell lines. The following sections include summaries of quantitative data, detailed experimental methodologies, and visual diagrams of signaling pathways and experimental workflows.
Data Presentation
Table 1: Summary of this compound's Effects on Cancer Cell Lines
| Parameter | Cell Line | Value | Reference |
| IC50 | HepG2 (Liver Cancer) | 0.27 µg/mL | [1] |
| Hep3B (Liver Cancer) | 0.27 µg/mL | [1] | |
| A549 (Lung Cancer) | 3.88 µg/mL | [1] | |
| MCF-7 (Breast Cancer) | 0.89 µg/mL | [1] | |
| MDA-MB-231 (Breast Cancer) | 0.35 µg/mL | [1] | |
| Apoptotic Cells (Annexin V/PI) | A549 (Lung Cancer) | Dose-dependent increase | Representative data based on a this compound analogue[4] |
| Control | ~5% | ||
| 2 µM WYC-241 | ~15% | ||
| 4 µM WYC-241 | ~25% | ||
| 8 µM WYC-241 | ~40% | ||
| Caspase-3/7 Activity | Prostate Cancer Cells | Significant increase in cleaved caspase-3 | Qualitative data from[3] |
| (Fold Change vs. Control) | > 2-fold (Representative) | Based on related compounds[5] | |
| Mitochondrial Membrane Potential (ΔΨm) | MDA-MB-231 (Breast Cancer) | Loss of MMP observed | [2] |
| Bax/Bcl-2 Ratio | Ovarian Cancer Cells | Decrease in Bcl-2, suggesting an increased ratio | Qualitative data from[6] |
| (Fold Change vs. Control) | ~1.5 - 2.5-fold increase (Representative) | Based on related compounds[7] |
Signaling Pathway and Experimental Workflow
Caption: this compound-induced apoptosis pathway.
Caption: Experimental workflow diagram.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Culture the selected cancer cell line (e.g., A549, MDA-MB-231, PC-3) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Seed cells in 6-well plates, 12-well plates, or 96-well plates depending on the subsequent assay.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Treatment: Once cells reach 70-80% confluency, replace the medium with the medium containing various concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound dose.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, or 48 hours).
Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC/APC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Protocol:
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
Materials:
-
Caspase-Glo® 3/7 Assay System or similar
-
Cell Lysis Buffer
-
Luminometer or Fluorometer
Protocol:
-
Cell Lysis: After treatment in a 96-well plate, remove the medium and add 100 µL of chilled cell lysis buffer to each well. Incubate on ice for 10 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the prepared reagent to each well containing cell lysate.
-
Incubation: Mix the contents by gently shaking the plate and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase activity.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression of key apoptotic proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Chemiluminescence Detection System
Protocol:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysate and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an ECL system. Densitometry analysis can be used to quantify the protein expression levels relative to a loading control like β-actin.
Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in ΔΨm is an early indicator of apoptosis.
Materials:
-
JC-1, TMRE, or TMRM dye
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Treatment: Treat cells with this compound in a suitable plate format (e.g., 96-well black-walled plate for plate reader analysis or chamber slides for microscopy).
-
Dye Loading: At the end of the treatment period, add the mitochondrial-sensitive dye (e.g., JC-1 at 5 µg/mL) to the culture medium and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with PBS or culture medium to remove the excess dye.
-
Analysis:
-
Microscopy: Observe the cells under a fluorescence microscope. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.
-
Plate Reader: Measure the fluorescence intensity at the appropriate wavelengths for the red aggregates and green monomers. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
-
References
- 1. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-cancer biological evaluation of a novel this compound analogue, WYC-241 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Protoapigenone Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of protoapigenone, a promising natural flavonoid with demonstrated anti-cancer properties. The following protocols for common cell viability assays—MTT, LDH, and Caspase-3/7—are detailed to ensure reliable and reproducible screening.
Introduction to this compound and its Cytotoxic Mechanism
This compound, a derivative of the flavonoid apigenin, has shown significant antitumor activity in various cancer cell lines.[1][2] Its cytotoxic effects are primarily mediated through the induction of apoptosis (programmed cell death).[3][4] Mechanistic studies have revealed that this compound treatment leads to the activation of the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[3][4] This activation contributes to the loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis, ultimately leading to the activation of executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[3][4]
Data Presentation: Cytotoxicity of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines, providing a quantitative measure of its cytotoxic potency.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HepG2 | Hepatocellular Carcinoma | 3.88 |
| Hep3B | Hepatocellular Carcinoma | 0.83 |
| MCF-7 | Breast Cancer | 1.55 |
| MDA-MB-231 | Breast Cancer | 0.27 |
| A549 | Lung Cancer | 1.02 |
| Ca9-22 | Oral Cancer | 0.81 |
Data sourced from a study by Szakolczai et al. (2011).[1]
Experimental Protocols
Herein are detailed protocols for three standard cell viability assays to screen for this compound-induced cytotoxicity.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is indicative of cell viability.[5][6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
LDH Assay: Assessment of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[7][8][9] LDH is a stable cytosolic enzyme that is released upon cell lysis.[7]
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[8][10]
-
Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[7] Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate for 20-30 minutes at room temperature, protected from light.[7][9]
-
Stop Reaction: Add the stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Caspase-3/7 Activity Assay: Assessment of Apoptosis
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[11][12] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.[11]
Materials:
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with various concentrations of this compound as described in the MTT protocol.
-
Reagent Addition: After the desired incubation time, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence compared to the untreated control indicates an induction of caspase-3/7 activity and apoptosis.
Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via ROS production and MAPK activation.
Experimental Workflow for Cytotoxicity Screening
References
- 1. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 3hbiomedical.com [3hbiomedical.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.de]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Protoapigenone in Specific Cancer Cell Lines: A Detailed Guide for Researchers
Introduction
Protoapigenone, a naturally occurring flavonoid, has emerged as a promising candidate in cancer research due to its potent cytotoxic effects against various cancer cell lines. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the anticancer properties of this compound. It summarizes key findings on its mechanism of action, provides quantitative data on its efficacy, and offers step-by-step protocols for relevant in vitro assays.
Mechanism of Action
This compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest.[1][2] Its mechanism is multifaceted and involves the modulation of several key signaling pathways. In human prostate cancer cells, this compound has been shown to inhibit cell growth by arresting cells in the S and G2/M phases of the cell cycle and inducing apoptosis.[1][2] This is associated with an increase in the inactive form of Cdc25C and a decrease in the levels of activated cyclin B1 and Cdk2.[1][2]
A critical aspect of this compound's activity is the activation of mitogen-activated protein kinase (MAPK) pathways, specifically p38 MAPK and c-Jun NH2-terminal kinase (JNK) 1/2.[1][2] The activation of these kinases is a key mediator of this compound-induced apoptosis, leading to increased levels of cleaved poly(ADP-ribose) polymerase (PARP) and caspase-3.[1][2] Notably, inhibition of p38 MAPK and JNK1/2 has been shown to reverse the apoptotic effects of this compound.[1]
Furthermore, in breast cancer cells, this compound's pro-apoptotic activity is linked to the induction of oxidative stress, characterized by increased reactive oxygen species (ROS) and decreased intracellular glutathione levels.[3] This oxidative stress precedes the activation of MAPK pathways (ERK, JNK, and p38), leading to mitochondrial dysfunction and apoptosis.[3]
Quantitative Data: Cytotoxic Activity of this compound
The cytotoxic efficacy of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cancer Type | Cell Line | IC50 (µg/mL) | Reference |
| Liver Cancer | HepG2 | 0.27 - 3.88 | [4][5] |
| Liver Cancer | Hep3B | 0.27 - 3.88 | [4][5] |
| Breast Cancer | MCF-7 | 0.27 - 3.88 | [4][5] |
| Lung Cancer | A549 | 0.27 - 3.88 | [4][5] |
| Breast Cancer | MDA-MB-231 | 0.27 - 3.88 | [4][5] |
| Oral Cancer | Ca9-22 | Not Specified | [4] |
| Prostate Cancer | PC-3 | Not Specified | [1] |
| Prostate Cancer | DU145 | Not Specified | [1] |
| Lung Cancer | H1299 | Not Specified | [5] |
Note: The IC50 values are presented as a range as reported in the cited literature. For specific experimental values, please refer to the primary research articles.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via ROS and MAPK activation.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro evaluation of this compound.
This compound-Induced Cell Cycle Arrest Pathway
Caption: this compound induces S and G2/M cell cycle arrest.
References
- 1. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Protoapigenone Semi-synthesis
Welcome to the technical support center for the semi-synthesis of protoapigenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient precursor for the semi-synthesis of this compound?
A1: The most widely documented and efficient precursor for the semi-synthesis of this compound is apigenin.[1][2][3] An economical, one-step synthesis method has been developed that can produce gram-scale quantities of this compound directly from apigenin.[1][4] This method is a significant improvement over earlier multi-step total syntheses, which were lengthy and resulted in very low overall yields (around 3.3%).[1][4]
Q2: Can naringenin be used as a precursor for this compound semi-synthesis?
A2: While naringenin is a biosynthetic precursor to apigenin in plants, a direct one-step semi-synthesis of this compound from naringenin is not a commonly reported or established chemical method.[5][6] The conversion from naringenin (a flavanone) to apigenin (a flavone) involves a desaturation of the C-ring, which typically requires enzymatic or multi-step chemical processes.[5][7] Therefore, for laboratory semi-synthesis, it is more efficient to start with apigenin.
Q3: What is the core chemical reaction in the semi-synthesis of this compound from apigenin?
A3: The core reaction is the oxidative dearomatization of the B-ring of apigenin. This is achieved using a hypervalent iodine reagent, specifically [bis(trifluoroacetoxy)iodo]benzene (PIFA), which selectively oxidizes the 4'-hydroxyl group of apigenin to form the characteristic p-quinol moiety of this compound.[1][4]
Q4: What are the typical yields for the direct semi-synthesis from apigenin?
A4: The optimized, one-step microwave-assisted method can achieve an isolated yield of around 31% when starting with 100 mg of apigenin.[1][4] When scaling up the reaction, yields may slightly decrease due to the large solvent volumes required.[4] For instance, scaling up to 5 grams of starting material has been reported to yield 22.3% this compound.[4]
Q5: How sensitive is this compound, and are there special handling precautions?
A5: this compound is sensitive to acidic environments. The reaction itself generates trifluoroacetic acid (TFA) from the PIFA reagent, which lowers the pH.[4] While the compound does not decompose rapidly, it is recommended to purify it as soon as possible after the reaction is complete to prevent degradation.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. High Concentration of Apigenin: At concentrations higher than 1 mg/mL, side reactions such as dimerization become more favorable, significantly reducing the yield of this compound.[4] | Decrease the concentration of the starting material (apigenin) to 1 mg/mL. Further decreases in concentration do not significantly improve the yield.[4] |
| 2. Incorrect Solvent System: The reaction is highly dependent on the solvent. Non-nucleophilic polar solvents are required for success. | Use a solvent system of acetonitrile:water (9:1, v/v). Reactions in acetone:water, THF:water, or ethyl acetate saturated with water have been shown to fail or give only trace amounts of the product.[4] | |
| 3. Reaction Temperature Too Low: The reaction rate and yield can be suboptimal at room temperature. | Employ low-energy microwave heating at 70°C for 1 minute. This has been shown to more than double the yield compared to performing the reaction at room temperature.[4] | |
| 4. Presence of TEMPO: The free radical catalyst TEMPO, which is sometimes used in similar oxidation reactions, significantly decreases the yield of this compound. | Omit TEMPO from the reaction mixture. Phenyliodine diacetate (PIDA) has also been found to be less effective than PIFA for this specific transformation.[1][4] | |
| Multiple Spots on TLC / Complex Product Mixture | 1. Formation of Side-Products: The reaction can produce several side-products, most commonly luteolin and an apigenin-protoapigenone dimer.[1][4] | The formation of the dimer is favored at higher concentrations of the starting material. Ensure the apigenin concentration is at or below 1 mg/mL.[4] Luteolin formation is an expected side-reaction. |
| 2. Product Degradation: The acidic conditions generated during the reaction can lead to the degradation of the this compound product over time. | Purify the product promptly after the reaction is complete. While neutralizing the TFA is not recommended as it can complicate purification, minimizing the time the product spends in the acidic crude mixture is crucial.[4] | |
| Difficulty in Purifying the Product | 1. Incomplete Separation of Polar Compounds: The presence of multiple hydroxyl groups on this compound and its side-products can make chromatographic separation challenging. | A two-step purification process is most effective. First, perform a solid-phase extraction (SPE) on octadecyl silica (C18), followed by gel chromatography on Sephadex LH-20.[4] |
| 2. Co-elution of Side-Products: Luteolin and the apigenin-protoapigenone dimer may co-elute with the desired product in some chromatographic systems. | For flash chromatography, specific solvent systems such as n-hexane:EtOAc:acetone with 0.01% TFA can be effective.[4] For final purification, gel chromatography on Sephadex LH-20 with methanol as the eluent has been shown to successfully separate the side-products.[4] |
Data Presentation
Table 1: Effect of Reaction Scale on this compound Yield
| Starting Apigenin (g) | Solvent Volume (L) | This compound Yield (g) | Isolated Yield (%) |
| 0.1 | 0.1 | 0.031 | 31.0% |
| 0.8 | 0.8 | 0.251 | 29.6% |
| 2.0 | 2.0 | 0.546 | 25.8% |
| 5.0 | 5.0 | 1.180 | 22.3% |
| Data synthesized from Hunyadi et al., 2011.[4] |
Table 2: Influence of Reaction Conditions on Yield
| Parameter | Condition | Outcome on Yield |
| Concentration | > 1 mg/mL | Decreased yield due to side-reactions |
| 1 mg/mL | Optimal | |
| Temperature | Room Temperature | Baseline Yield |
| 70°C (Microwave, 1 min) | > 2x Increase | |
| Solvent | Acetonitrile:Water (9:1) | Optimal |
| Acetone:Water / THF:Water | Reaction fails | |
| Additive | TEMPO | Significant decrease |
| Data synthesized from Hunyadi et al., 2011.[4] |
Experimental Protocols
Optimized Protocol for Direct Semi-synthesis of this compound from Apigenin
This protocol is based on the microwave-assisted method which provides improved yields.[4]
1. Reagents and Materials:
-
Apigenin
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water
-
Microwave reactor
-
Round-bottom flask
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) column (Octadecyl silica, C18)
-
Sephadex LH-20
-
Methanol (MeOH), HPLC grade
2. Reaction Procedure:
-
Prepare a 1 mg/mL solution of apigenin in a 9:1 (v/v) mixture of acetonitrile and water. For example, dissolve 100 mg of apigenin in 90 mL of acetonitrile and 10 mL of water in a suitable microwave reactor vessel.
-
Add 2 molar equivalents of PIFA to the solution.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 70°C for 1 minute using microwave irradiation (e.g., 500 W).
-
After the reaction is complete, cool the mixture to room temperature.
3. Work-up and Purification:
-
Transfer the reaction mixture to a round-bottom flask and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Solid-Phase Extraction (SPE):
-
Redissolve the crude residue in a minimal amount of methanol.
-
Adsorb the redissolved sample onto octadecyl silica.
-
Load this onto an SPE column packed with octadecyl silica.
-
Elute the column first with 15% aqueous methanol to remove highly polar impurities.
-
Elute the product-containing fraction with 50% aqueous methanol.
-
-
Gel Chromatography:
-
Collect the 50% methanol fraction from the SPE and evaporate the solvent.
-
Redissolve the residue in methanol.
-
Purify the sample on a Sephadex LH-20 column using methanol as the eluent.
-
Collect fractions and monitor by TLC or HPLC to isolate pure this compound.
-
Visualizations
Caption: Experimental workflow for this compound semi-synthesis.
Caption: Troubleshooting guide for low this compound yield.
References
- 1. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of Naringenin, Apigenin, and Genistein by Human Cytochrome P450 1A1, 1A2, and 1B1 Enzymes: Comparison of Interaction of Apigenin with Human Cytochrome P450 1B1.1 and Scutellaria Cytochrome P450 82D.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of Naringenin, Apigenin, and Genistein by Human Family 1 Cytochrome P450 Enzymes and Comparison of Interaction of Apigenin with Human P450 1B1.1 and Scutellaria P450 82D.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in Protoapigenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Protoapigenone, a promising anticancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this compound synthesis?
A1: A primary cause of low yield is the high concentration of the starting material, apigenin, during the oxidation step. High concentrations promote the formation of side products, such as apigenin-protoapigenone dimers and other oligomers, through intermolecular C-C coupling reactions.[1][2] It is recommended to work at a lower concentration, for instance, around 1 mg/mL, to significantly improve the yield of the desired product.[1]
Q2: Which oxidizing agent is most effective for the conversion of apigenin to this compound?
A2: [Bis(trifluoroacetoxy)iodo]benzene (PIFA) has been demonstrated to be a highly effective hypervalent iodine reagent for the oxidative dearomatization of the B-ring of apigenin to form the p-quinol moiety of this compound.[1][2][3] Phenyliodine diacetate (PIDA) was found to be less effective in this specific transformation.[1][4]
Q3: Should a catalyst like TEMPO be used in the oxidation reaction?
A3: No, the use of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical, commonly known as TEMPO, as a free radical catalyst has been shown to significantly decrease the yield of this compound.[1][4] In some cases, its presence can completely prevent the formation of the desired product. Therefore, it is recommended to omit TEMPO from the reaction mixture.[1]
Q4: What are the known side products in this compound synthesis from apigenin?
A4: Two major side products have been identified during the synthesis of this compound from apigenin. The first is luteolin, which is an expected oxidation product.[1] The second is an apigenin-protoapigenone dimer, which becomes more prevalent at higher concentrations of the starting material.[1][2]
Q5: How does scaling up the reaction affect the yield of this compound?
A5: Scaling up the synthesis of this compound can lead to a decrease in the isolated yield.[1][2] This is primarily due to the large volumes of solvent required to maintain a low concentration, which can result in slower cooling after the reaction and a significantly longer evaporation process. These factors can contribute to product degradation or the formation of side products.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | High concentration of starting material: Favors side reactions. | - Decrease the concentration of apigenin to approximately 1 mg/mL.[1] |
| Ineffective oxidizing agent: PIDA is less effective than PIFA. | - Use [bis(trifluoroacetoxy)iodo]benzene (PIFA) as the oxidizing agent.[1][4] | |
| Presence of TEMPO: Inhibits the desired reaction. | - Exclude TEMPO from the reaction mixture.[1][4] | |
| Inappropriate solvent: The reaction is highly solvent-dependent. | - Use a mixture of acetonitrile and water (e.g., 9:1 v/v) as the solvent system.[1][3] | |
| Multiple Spots on TLC (Thin Layer Chromatography) | Formation of side products: Luteolin and dimers are common. | - Confirm the identity of the main product and side products by spectroscopic methods. - Optimize purification to effectively separate the desired product. |
| Incomplete reaction: Starting material may still be present. | - Monitor the reaction progress using TLC. - Consider increasing the reaction time or using microwave heating to drive the reaction to completion.[1] | |
| Difficulty in Purification | Similar polarity of product and byproducts. | - Employ a multi-step purification strategy. Start with solid-phase extraction (SPE) on octadecyl silica, followed by gel chromatography on Sephadex LH-20.[1] |
| Yield Decreases on Scale-up | Large solvent volumes leading to prolonged workup. | - For larger scale reactions, ensure efficient cooling and rapid evaporation post-reaction. - Consider process optimization for large-scale production, potentially exploring flow chemistry. |
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of various parameters on the isolated yield.
| Starting Material | Oxidizing Agent | Concentration | Reaction Conditions | Isolated Yield | Reference |
| 7-MOM-apigenin | PIFA (2 eq.), TEMPO (0.2 eq.) | 18 mg/mL | 25°C, 90 min | 3.3% (overall yield after deprotection) | [1][3] |
| Apigenin | PIFA (2 eq.) | 1 mg/mL | Microwave (70°C, 1 min, 500 W) | 31.2% | [1] |
| Apigenin (800 mg scale) | PIFA | Low | Not specified | 29.6% | [1][2] |
| Apigenin (2.0 g scale) | PIFA | Low | Not specified | 25.8% | [1][2] |
| Apigenin (5.0 g scale) | PIFA | Low | Not specified | 22.3% | [1][2] |
| β-naphthoflavone | PIFA | Not specified | Optimized conditions | 59% | [1] |
Experimental Protocols
Optimized One-Step Synthesis of this compound from Apigenin
This protocol is based on the improved semi-synthesis which provides a significantly higher yield compared to earlier methods.[1]
-
Reaction Setup: Dissolve apigenin in a 9:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL in a microwave-safe reaction vessel.
-
Addition of Oxidizing Agent: To the solution, add 2 equivalents of [bis(trifluoroacetoxy)iodo]benzene (PIFA).
-
Microwave Irradiation: Subject the reaction mixture to microwave heating at 70°C for 1 minute using a 500 W microwave reactor.
-
Quenching and Concentration: After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.
-
Solid-Phase Extraction (SPE):
-
Redissolve the residue in a minimal amount of methanol.
-
Adsorb the mixture onto octadecyl silica.
-
Layer the adsorbed material onto a column packed with octadecyl silica.
-
Wash the column with 20% aqueous methanol to remove highly polar impurities.
-
Elute the desired product fraction with 60% aqueous methanol.
-
-
Gel Chromatography:
-
Evaporate the solvent from the 60% methanol fraction.
-
Redissolve the residue in methanol.
-
Purify the product using a Sephadex LH-20 column with methanol as the eluent.
-
Collect fractions and combine those containing pure this compound.
-
-
Final Product: Evaporate the solvent from the combined pure fractions to obtain this compound as a solid.
Visualizations
Caption: One-step synthesis of this compound from Apigenin.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
minimizing side-product formation in Protoapigenone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of protoapigenone.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | High concentration of starting material (apigenin). | Decrease the concentration of apigenin to 1 mg/mL. Further decreases in concentration may not significantly improve the yield[1]. |
| Presence of TEMPO in the reaction mixture. | TEMPO should be omitted from the reaction as it can significantly decrease the yield and even completely prevent the formation of this compound[1]. | |
| Suboptimal solvent system. | The reaction is highly dependent on the solvent used. A common and effective system is a 9:1 (v/v) mixture of acetonitrile and water[2][3]. | |
| Inefficient oxidizing agent. | Phenyliodine(III) bis(trifluoroacetate) (PIFA) is the preferred oxidizing agent over phenyliodine diacetate (PIDA) for this synthesis[2][3]. | |
| Presence of significant side-products (e.g., luteolin, dimers) | High concentration of apigenin. | Higher concentrations favor dimerization and oligomerization side-reactions[1]. Reducing the apigenin concentration to 1 mg/mL is recommended. |
| Incorrect work-up or purification procedure. | Utilize a purification strategy involving solid-phase extraction followed by gel chromatography (e.g., Sephadex LH-20) for effective separation of this compound from side-products[4][5]. | |
| Formation of an apigenin-protoapigenone dimer | Favorable conditions for C-C coupling. | This side-product is more likely to form at higher concentrations of the starting material. Lowering the concentration of apigenin is the primary solution[1]. |
| Reaction does not proceed to completion | Insufficient amount of oxidizing agent. | Use at least 2 equivalents of PIFA relative to the starting apigenin[3][6]. |
| Low reaction temperature or insufficient reaction time. | The reaction is typically carried out at 25°C for 90 minutes[2][3]. Ensure adequate stirring and temperature control. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in this compound synthesis from apigenin?
A1: The most commonly identified side-products are luteolin and an apigenin-protoapigenone dimer. The formation of these is largely dependent on the reaction conditions[4][5].
Q2: How can I minimize the formation of the apigenin-protoapigenone dimer?
A2: The formation of the dimeric side-product is primarily driven by a higher concentration of the starting material, apigenin. To minimize this, it is crucial to conduct the reaction at a lower concentration, specifically around 1 mg/mL of apigenin[1].
Q3: What is the recommended oxidizing agent for the synthesis?
A3: Phenyliodine(III) bis(trifluoroacetate) (PIFA) is the recommended and most effective oxidizing agent for the direct semi-synthesis of this compound from apigenin[2][3]. It has been shown to be more effective than phenyliodine diacetate (PIDA) for this transformation.
Q4: Can I use TEMPO as a catalyst in this reaction?
A4: No, the use of TEMPO is strongly discouraged. It has been found to significantly decrease the yield of this compound and can even completely inhibit its formation[1].
Q5: What is the optimal solvent system for the reaction?
A5: An optimized and commonly used solvent system is a 9:1 (v/v) mixture of acetonitrile and water[2][3].
Q6: How can I purify the final product to remove side-products?
A6: A two-step purification process is generally effective. This involves an initial solid-phase extraction (SPE) followed by gel chromatography, for instance, using Sephadex LH-20[3][4][5].
Q7: What analytical techniques are suitable for identifying this compound and its side-products?
A7: For structural elucidation and identification, Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential[1][4]. For routine purity analysis, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or MS) is recommended[7].
Experimental Protocol: One-Step Semi-Synthesis of this compound from Apigenin
This protocol is adapted from established methods to provide a high-yield synthesis of this compound with minimized side-product formation[1][3][8].
Materials:
-
Apigenin
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
Acetonitrile (HPLC grade)
-
Water (deionized)
-
Methanol (for SPE)
-
Dichloromethane (for column chromatography)
-
Sephadex LH-20
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup:
-
Prepare a 1 mg/mL solution of apigenin in a 9:1 (v/v) mixture of acetonitrile and water.
-
In a round-bottom flask equipped with a magnetic stirrer, add the apigenin solution.
-
-
Oxidation Reaction:
-
To the stirred solution, add 2 equivalents of PIFA at 25°C.
-
Continue stirring the reaction mixture at 25°C for 90 minutes.
-
-
Quenching and Solvent Removal:
-
After 90 minutes, quench the reaction (e.g., with a small amount of sodium thiosulfate solution).
-
Remove the acetonitrile under reduced pressure.
-
-
Purification:
-
Solid-Phase Extraction (SPE):
-
Load the aqueous residue onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with water to remove water-soluble impurities.
-
Elute the product and remaining side-products with increasing concentrations of methanol in water (e.g., 15% aqueous methanol followed by 50% aqueous methanol)[3].
-
-
Gel Chromatography:
-
Combine the fractions from the SPE containing the desired product.
-
Concentrate the combined fractions under reduced pressure.
-
Purify the residue by column chromatography on Sephadex LH-20, eluting with a suitable solvent system (e.g., dichloromethane-methanol mixtures) to isolate pure this compound[3][5].
-
-
-
Analysis:
Visualizations
Caption: Workflow for the optimized synthesis and purification of this compound.
Caption: Influence of reactant concentration on product vs. side-product formation.
References
- 1. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijhsr.org [ijhsr.org]
- 8. researchgate.net [researchgate.net]
Optimizing Protoapigenone Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of protoapigenone.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for synthesizing this compound?
A1: The most economical and efficient method reported is a one-step direct semi-synthesis from apigenin.[1][2][3] This approach avoids the lengthy and low-yield multi-step total synthesis, which previously took one to two months and resulted in an overall yield of only 3.3%.[1][4][5] The direct synthesis can be performed on a gram scale.[1][2][3]
Q2: What are the key factors influencing the yield of the direct semi-synthesis of this compound?
A2: Several factors significantly impact the reaction yield:
-
Concentration of Starting Material: Decreasing the concentration of apigenin to 1 mg/mL has been shown to improve the yield significantly.[1][5]
-
Solvent System: The reaction is highly dependent on the solvent. A mixture of acetonitrile and water (9:1, v/v) is preferred.[1][5] Reactions in acetone:water or THF:water have been reported to fail.[1][5]
-
Oxidizing Agent: [Bis(trifluoroacetoxy)iodo]benzene (PIFA) is the recommended oxidizing agent.[1][4][5] Phenyliodine diacetate (PIDA) was found to be less effective.[1][4][5]
-
Temperature: Low-energy microwave heating at 70°C for 1 minute can more than double the yield compared to performing the reaction at room temperature.[1][5][6]
-
Catalyst: The use of TEMPO as a free radical catalyst has been found to significantly decrease the yield and should be omitted from the reaction.[1][5]
Q3: What are the common side-products formed during the synthesis, and how can they be removed?
A3: The main side-products identified are luteolin and an apigenin-protoapigenone dimer.[1] Purification can be achieved through a combination of solid-phase extraction (SPE) on octadecyl silica followed by gel chromatography on Sephadex LH-20.[1]
Q4: Is this compound sensitive to acidic conditions?
A4: Yes, this compound is slightly sensitive to acidic environments. The reaction itself generates trifluoroacetic acid (TFA) from PIFA, which lowers the pH.[1][6] It is recommended to purify the compound as soon as possible after the reaction is complete.[1][5][6] However, neutralizing the TFA is not advisable as it can complicate the purification process.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incorrect solvent system. | Use a 9:1 (v/v) mixture of acetonitrile and water.[1][5][7] Avoid using acetone or THF based solvent systems.[1][5] |
| High concentration of starting material. | Decrease the concentration of apigenin to 1 mg/mL.[1][5] | |
| Use of an inappropriate oxidizing agent. | Use [bis(trifluoroacetoxy)iodo]benzene (PIFA) as the oxidizing agent.[1][4][5] | |
| Presence of TEMPO in the reaction mixture. | Omit TEMPO from the reaction, as it has been shown to significantly reduce the yield.[1][5] | |
| Reaction performed at room temperature. | Employ low-energy microwave heating at 70°C for 1 minute to potentially double the yield.[1][5][6] | |
| Complex Mixture of Products/Difficult Purification | Formation of side-products (luteolin, dimers). | Follow a two-step purification protocol: first, a solid-phase extraction on octadecyl silica, followed by gel chromatography on Sephadex LH-20.[1] |
| Degradation of the product due to acidity. | Purify the product promptly after the reaction is complete to minimize exposure to the acidic environment created by TFA.[1][5][6] | |
| Reaction Fails to Proceed | Ineffective oxidizing agent. | Ensure the PIFA is of good quality and used in the correct stoichiometry (2 equivalents).[1][4][5] |
| Incorrect solvent choice. | Confirm the use of a non-nucleophilic polar solvent like acetonitrile as the main component.[1][5] |
Data Presentation
Table 1: Effect of Reaction Conditions on this compound Synthesis Yield
| Parameter | Condition | Yield | Reference |
| Synthesis Method | Multi-step total synthesis | 3.3% (overall) | [1][4][5] |
| One-step semi-synthesis from apigenin | Up to 31.2% | [1] | |
| Concentration | 18 mg/mL (of protected apigenin) | Low (part of multi-step) | [1][5] |
| 1 mg/mL (of apigenin) | Significantly improved | [1][5] | |
| Temperature | Room Temperature (25°C) | Baseline | [1][4][5] |
| Microwave Heating (70°C, 1 min) | > 2x increase | [1][5][6] | |
| Catalyst | With TEMPO | Significantly decreased | [1][5] |
| Without TEMPO | Optimal | [1][5] | |
| Oxidizing Agent | PIDA | Less effective | [1][4][5] |
| PIFA | More effective | [1][4][5] |
Table 2: Impact of Scale on Optimized One-Step Synthesis Yield
| Starting Apigenin | This compound Yield (mg) | This compound Yield (%) | Reference |
| 100.0 mg | 33.0 mg | 31.2% | [1] |
| 800.0 mg | 251.3 mg | 29.6% | [6] |
| 2.0 g | 546.2 mg | 25.8% | [6] |
| 5.0 g | 1.18 g | 22.3% | [6] |
Experimental Protocols
Optimized Direct Semi-Synthesis of this compound from Apigenin
-
Preparation: Dissolve apigenin in a 9:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.[1][7]
-
Reaction: To the stirred solution, slowly add 2 equivalents of [bis(trifluoroacetoxy)iodo]benzene (PIFA).[1][7]
-
Heating (Optional but Recommended): For an enhanced yield, heat the reaction mixture using low-energy microwave irradiation at 70°C for 1 minute.[1][5][6] If a microwave is not available, the reaction can be stirred at room temperature, though the yield will be lower.[1]
-
Quenching and Concentration: After the reaction is complete (monitor by TLC), quench the reaction and evaporate the solvent under reduced pressure.[5]
-
Purification:
-
Solid-Phase Extraction (SPE): Adsorb the residue onto octadecyl silica. Perform SPE by first washing with 20% aqueous methanol and then eluting the product with 60% aqueous methanol.[1]
-
Gel Chromatography: Evaporate the 60% methanol fraction, redissolve the residue in methanol, and purify further using a Sephadex LH-20 column with methanol as the eluent.[1]
-
Isolation: Collect the fractions containing this compound. The side-products, luteolin and the apigenin-protoapigenone dimer, will elute in later fractions.[1]
-
Visualizations
Caption: Optimized one-step synthesis workflow for this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - Public Library of Science - Figshare [plos.figshare.com]
- 3. Direct semi-synthesis of the anticancer lead-drug this compound from apigenin, and synthesis of further new cytotoxic protoflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Less Cytotoxic Protoflavones as Antiviral Agents: this compound 1′-O-isopropyl ether Shows Improved Selectivity Against the Epstein–Barr Virus Lytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]
challenges in Protoapigenone purification and solutions
Welcome to the technical support center for protoapigenone purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions to common challenges encountered during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is a natural flavonoid with a distinctive p-quinol moiety on its B-ring, which is crucial for its biological activity. It has demonstrated significant anti-tumor properties against various cancer cell lines, including ovarian, breast, and prostate cancers, by inducing apoptosis and cell cycle arrest.[1][2][3] Effective purification is critical to obtain high-purity this compound (>95%), which is essential for accurate preclinical pharmacological investigations, toxicological studies, and potential drug development.[4]
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges stem from the compound's characteristics and the complexities of its synthesis. Historically, total synthesis methods were plagued by long reaction times (1-2 months), slow chromatographic purifications, and very low overall yields (around 3.3%).[1][4] Key specific challenges include:
-
Low Yield: Initial synthesis methods were inefficient, making it difficult to produce the gram-scale quantities needed for preclinical trials.[1][4]
-
Co-eluting Impurities: The synthesis process can generate side-products, such as luteolin and apigenin-protoapigenone dimers, which can be difficult to separate from the target compound.[4]
-
Compound Stability: this compound can be sensitive to acidic conditions, which may arise from reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) used in its synthesis. Prompt purification is recommended to prevent degradation.[5]
-
Solubility: Like its precursor apigenin, this compound's solubility can be a challenge, impacting the choice of solvents for chromatography and crystallization.[6]
Q3: Which analytical techniques are recommended for assessing the purity of a final this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound.[4][7] A simple and sensitive HPLC-UV method has been developed for its quantification.[7] For comprehensive characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the purified compound.[4][8]
| Technique | Purpose | Key Considerations |
| HPLC (UV/DAD) | Purity assessment and quantification | Reversed-phase (C18) columns are effective. UV detection is typically set around 248 nm.[7] Purity is often reported as a percentage based on peak area.[4][8] |
| NMR (¹H, ¹³C) | Structural confirmation | Provides detailed information on the chemical structure, confirming the presence of the characteristic cyclohexadienone ring.[4] |
| Mass Spectrometry (MS) | Molecular weight verification | Used to confirm the molecular mass of this compound and identify potential side-products or dimers.[4] |
Troubleshooting Guide
Problem 1: My overall yield of this compound is extremely low (<5%).
| Possible Cause | Solution |
| Inefficient Synthesis Method: You may be using an older, multi-step total synthesis protocol. These methods are known for being time-consuming and resulting in poor yields (e.g., 3.3% overall).[1][4] | Adopt a direct semi-synthesis approach. A one-step, microwave-assisted oxidation of apigenin using PIFA as the oxidizing agent has been shown to dramatically improve yields to over 30%.[4] This method avoids the need for protecting groups and significantly reduces the synthesis time.[1] |
| Suboptimal Oxidizing Agent: The choice of oxidizing agent is critical. While phenyliodine diacetate (PIDA) is used in some reactions, it has been found to be less effective than PIFA for this specific transformation.[1][4] | Use [bis(trifluoroacetoxy)iodo]benzene (PIFA). For the direct oxidation of apigenin, using 2 equivalents of PIFA has proven effective. The reaction can be further enhanced with microwave heating.[4][5] |
| Poor Reaction Conditions: Reaction parameters such as solvent, temperature, and time heavily influence the outcome. | Optimize reaction conditions. A recommended starting point is dissolving apigenin (1 mg/mL) in an acetonitrile:water (9:1, v/v) mixture and applying microwave heating (e.g., 70°C for 1 minute).[4][5] |
Problem 2: I am having difficulty separating this compound from side-products.
| Possible Cause | Solution |
| Incorrect Chromatographic Technique: A single chromatography step may not be sufficient to resolve all impurities, especially structurally similar flavonoids or dimers formed during the reaction.[4] | Employ a multi-step purification strategy. A highly effective method involves an initial solid-phase extraction (SPE) on octadecyl silica, followed by gel chromatography on Sephadex LH-20.[4][5] This combination is adept at separating this compound from common side-products. |
| Inappropriate Mobile Phase: The solvent system used for column chromatography may not provide adequate separation (resolution) between your compound of interest and impurities. | Optimize the mobile phase. For SPE on octadecyl silica, a step gradient of aqueous methanol (e.g., washing with 15-20% MeOH, then eluting with 50-60% MeOH) is effective.[4][5] For the subsequent Sephadex LH-20 column, pure methanol is a suitable eluent.[4][5] For flash chromatography on silica, various mixtures of n-hexane, ethyl acetate, and acetone have been successfully used.[4] |
| Compound Degradation: The acidic environment created by the TFA derived from PIFA can lead to compound degradation if the crude product is not purified promptly.[5] | Purify the product as soon as possible after the reaction is complete. Neutralizing the reaction mixture is not recommended as it can complicate the purification process due to the ionization of phenolic hydroxyl groups.[5] |
Problem 3: My final product is an oil and will not crystallize.
| Possible Cause | Solution |
| Residual Impurities: Even small amounts of impurities can inhibit crystallization. An oily product often indicates that the compound is not pure enough. | Re-purify the material. Repeat the final chromatography step (e.g., Sephadex LH-20 or flash chromatography) to achieve higher purity (>95%). Assess purity via HPLC before attempting crystallization again.[4] |
| Incorrect Crystallization Solvent/Technique: The solubility of the compound in the chosen solvent is too high, or the technique is not suitable.[9] | Experiment with different solvent systems and techniques. For this compound derivatives, crystallization from hexane:acetone (1:1, v/v) or hexane:CH₂Cl₂ (1:1, v/v) has been successful.[4][5] Consider alternative methods like slow evaporation or vapor diffusion, which are effective for small quantities of material.[9][10] |
Experimental Protocols & Workflows
Protocol 1: Microwave-Assisted Semi-Synthesis of this compound
This protocol is adapted from an improved method for direct synthesis from apigenin, which significantly enhances yield and reduces time.[4]
-
Preparation: Dissolve apigenin (e.g., 100 mg) in a 9:1 (v/v) mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Reaction: Add 2 equivalents of [bis(trifluoroacetoxy)iodo]benzene (PIFA) to the solution with continuous stirring.
-
Microwave Heating: Apply microwave heating to the mixture at 70°C (max power 500 W) for 1 minute.
-
Evaporation: After the reaction, evaporate the solvent from the resulting mixture under reduced pressure.
-
Proceed to Purification: The resulting crude product is now ready for purification as described in Protocol 2.
Protocol 2: Two-Step Purification of this compound
This protocol combines solid-phase extraction with gel chromatography for efficient purification.[4][5]
-
Adsorption: Adsorb the crude product from Protocol 1 onto octadecyl silica (e.g., 2.0 g).
-
Solid-Phase Extraction (SPE):
-
Layer the adsorbed sample on top of an equal amount of fresh octadecyl silica in a suitable column.
-
Wash the column with 20% aqueous methanol to remove highly polar impurities.
-
Elute the desired compound fraction with 60% aqueous methanol.
-
-
Evaporation: Evaporate the solvent from the 60% methanol fraction.
-
Gel Chromatography:
-
Redissolve the residue in a minimal amount of methanol.
-
Load the sample onto a Sephadex LH-20 column (e.g., 385 x 20 mm) pre-equilibrated with methanol.
-
Elute the column with methanol as the mobile phase.
-
Collect fractions (e.g., 10 mL) and monitor via TLC or HPLC to identify those containing pure this compound.
-
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain purified this compound. An isolated yield of approximately 31% can be expected.[4]
This compound Purification Workflow
Caption: Workflow for the semi-synthesis and purification of this compound.
This compound's Proposed Mechanism of Action in Cancer Cells
This compound exerts its antitumor effects through multiple pathways, a key one involving the induction of oxidative stress.[3]
Caption: Simplified signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach [mdpi.com]
- 7. Determination of this compound in rat plasma by high-performance liquid chromatography with UV detection and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. unifr.ch [unifr.ch]
- 10. publish.uwo.ca [publish.uwo.ca]
Technical Support Center: Protoapigenone Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Protoapigenone, particularly concerning its low solubility in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural flavonoid with demonstrated anti-cancer properties.[1][2][3] Like many flavonoids, it is a lipophilic molecule and exhibits poor solubility in aqueous solutions. This low solubility can pose significant challenges for in vitro and in vivo studies, affecting drug delivery, bioavailability, and the accuracy of experimental results.
Q2: What is the expected aqueous solubility of this compound?
Q3: In which organic solvents is this compound soluble?
This compound is soluble in organic solvents. During its synthesis and purification, it is dissolved in mixtures of acetonitrile and water, as well as methanol.[1] For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare stock solutions of poorly soluble compounds like this compound. While specific solubility data in DMSO is not published, it is standard practice to dissolve flavonoids in DMSO at concentrations ranging from 10 to 50 mM for in vitro assays.
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
Due to its low aqueous solubility, a stock solution of this compound should be prepared in a non-polar organic solvent, with DMSO being the recommended choice.
Experimental Protocol: Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage tube.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Note: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/media | The aqueous solubility of this compound has been exceeded. | - Increase the proportion of organic co-solvent in the final solution if experimentally permissible.- Use a formulation strategy to enhance solubility (see below).- Decrease the final concentration of this compound. |
| Inconsistent results in biological assays | - Incomplete dissolution of the compound.- Degradation of the compound. | - Ensure the stock solution is fully dissolved before use.- Prepare fresh working solutions for each experiment.- this compound is sensitive to acidic environments; ensure the pH of your solutions is appropriate.[1] |
| Low bioavailability in in vivo studies | Poor absorption due to low aqueous solubility. | - Consider formulation strategies such as the use of co-solvents, cyclodextrins, liposomes, or nanoparticle-based delivery systems.[5] |
Strategies for Enhancing this compound Solubility
For experiments requiring higher concentrations of this compound in aqueous solutions, several formulation strategies can be employed. The selection of the appropriate method will depend on the specific experimental requirements.
| Strategy | Description | Considerations |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) can increase the solubility of hydrophobic compounds. | The concentration of the organic solvent must be compatible with the experimental system (e.g., non-toxic to cells). |
| Cyclodextrins | These cyclic oligosaccharides can encapsulate hydrophobic molecules within their core, forming inclusion complexes that are more water-soluble. | The type and concentration of cyclodextrin need to be optimized for this compound. |
| Solid Dispersions | Dispersing this compound in a solid polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility. | Requires specialized formulation techniques such as spray drying or hot-melt extrusion. |
| Nanosuspensions | Reducing the particle size of this compound to the nanometer range increases the surface area, leading to a higher dissolution rate. | Requires specialized equipment for particle size reduction. |
| Lipid-based Formulations | Incorporating this compound into lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and oral absorption. | The formulation must be stable and compatible with the intended application. |
Data Summary
While specific quantitative solubility data for this compound is limited, the following table summarizes the known solvents and provides an estimated solubility range based on its chemical properties and data from its analog, apigenin.
| Solvent | Solubility | Remarks |
| Water | Very Low (~1-2 µg/mL, estimated) | Similar to its structural analog, apigenin. |
| PBS (pH 7.4) | Very Low (likely <10 µg/mL) | Expected to be poorly soluble in physiological buffers. |
| DMSO | Soluble | Commonly used to prepare high-concentration stock solutions (mM range). |
| Ethanol | Soluble | Used in combination with other solvents for solubilization. |
| Methanol | Soluble | Used during chemical synthesis and purification.[1] |
| Acetonitrile:Water | Soluble | Used as a solvent system in the synthesis of this compound.[1] |
Visualizing Experimental Workflows and Signaling Pathways
To further aid researchers, the following diagrams illustrate a typical experimental workflow for handling this compound and a simplified representation of a key signaling pathway it is known to modulate.
Caption: A typical experimental workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway showing this compound-induced apoptosis via ROS and MAPK activation.[6]
References
- 1. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-cancer biological evaluation of a novel this compound analogue, WYC-241 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Protoapigenone in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Protoapigenone and its analogs in cancer research, with a specific focus on addressing potential mechanisms of resistance.
Introduction
This compound, a flavonoid derived from the fern Thelypteris torresiana, and its synthetic derivatives have demonstrated potent anticancer activity in a variety of cancer cell lines. The primary mechanism of action involves the induction of apoptosis through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway (ERK, JNK, and p38) and the generation of reactive oxygen species (ROS).[1] However, as with many anticancer agents, the development of resistance can limit its therapeutic efficacy. This guide aims to provide insights into potential resistance mechanisms and strategies to investigate and potentially overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound induces apoptosis in cancer cells primarily through two interconnected pathways. Firstly, it leads to an increase in intracellular reactive oxygen species (ROS), which creates oxidative stress. This is followed by the persistent activation of the MAPK signaling cascades (ERK, JNK, and p38).[2][3] The activation of these kinases leads to downstream events such as the phosphorylation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and ultimately, apoptosis. Additionally, this compound has been shown to inhibit glutathione S-transferase π (GSTpi), an enzyme often involved in drug resistance.
Q2: Are there known synthetic analogs of this compound with improved activity?
A2: Yes, several synthetic derivatives of this compound have been developed to enhance its anticancer properties. For instance, the WYC-0209 analog and its derivatives, such as WYC-241, have shown superior cytotoxicity against various cancer cell lines compared to the parent compound.[4][5] Some derivatives, like 1'-O-alkylated protoflavones, have demonstrated activity against multidrug-resistant (MDR) cancer cell lines, suggesting they may overcome certain resistance mechanisms.[6][7]
Q3: What are the general mechanisms of drug resistance in cancer cells that might apply to this compound?
A3: While specific mechanisms of resistance to this compound are still under investigation, general mechanisms of cancer drug resistance could be involved. These include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can pump drugs out of the cell, reducing their intracellular concentration.[8][9][10] However, studies on some protoflavone derivatives suggest that they may not be substrates for ABCB1.[6][7]
-
Alterations in drug targets: Changes in the MAPK signaling pathway, such as reactivation of the pathway through upstream signaling or mutations in downstream components, could confer resistance.[11][12][13][14]
-
Enhanced DNA damage repair: As this compound can induce DNA damage, upregulation of DNA repair pathways could lead to resistance.
-
Increased antioxidant capacity: Since this compound's mechanism involves ROS production, an increase in the cancer cell's antioxidant capacity, for example, through elevated glutathione (GSH) metabolism, could neutralize the drug's effect.[15][16][17][18]
-
Activation of pro-survival pathways: Upregulation of anti-apoptotic proteins or activation of alternative survival pathways, such as the STAT3 or autophagy pathways, could counteract the pro-apoptotic effects of this compound.[19][20][21][22]
Q4: How does this compound's activity in multidrug-resistant (MDR) cell lines compare to its activity in sensitive parental cell lines?
A4: Studies on synthetic derivatives of this compound have shown that some compounds retain significant activity in MDR cancer cell lines that overexpress the ABCB1 efflux pump.[6][7] In some cases, 6-methylated protoflavone derivatives exhibited a mild but statistically significant selectivity towards the MDR cell line.[6][7] This suggests that these specific derivatives may not be substrates for the ABCB1 transporter, a common mechanism of multidrug resistance.
Troubleshooting Guides
Issue 1: Reduced or Loss of this compound Efficacy in Long-Term Cultures
This section addresses the scenario where cancer cells initially respond to this compound but develop resistance over time with continuous exposure.
| Potential Cause | Suggested Troubleshooting/Investigation |
| Altered MAPK Signaling Pathway | Western Blot Analysis: Compare the phosphorylation status of key MAPK proteins (p-ERK, p-JNK, p-p38) in sensitive versus resistant cells after this compound treatment. Reactivation of the pathway in resistant cells might indicate a bypass mechanism.[11][12][13][14] Combination Therapy: Investigate synergistic effects by co-administering this compound with known MAPK pathway inhibitors (e.g., MEK or ERK inhibitors). |
| Increased Antioxidant Capacity | Glutathione (GSH) Assay: Measure intracellular GSH levels in sensitive and resistant cells. Elevated GSH in resistant cells could be neutralizing this compound-induced ROS.[16][17] Inhibition of GSH Synthesis: Test the effect of co-treatment with a GSH synthesis inhibitor (e.g., buthionine sulfoximine - BSO) to see if it restores sensitivity to this compound. |
| Increased Drug Efflux | Efflux Pump Activity Assay: Use a fluorescent substrate (e.g., Rhodamine 123 for P-gp) to compare efflux activity between sensitive and resistant cells. Efflux Pump Inhibitor Co-treatment: Although some derivatives are not ABCB1 substrates, other transporters could be involved. Test for restored sensitivity by co-treating with broad-spectrum ABC transporter inhibitors.[8][9] |
| Upregulation of Pro-Survival Autophagy | Autophagy Flux Analysis: Monitor the conversion of LC3-I to LC3-II by Western blot and use autophagy flux inhibitors (e.g., chloroquine or bafilomycin A1) to determine if this compound induces a protective autophagic response in resistant cells.[21][23] Combination with Autophagy Inhibitors: Assess if co-treatment with autophagy inhibitors can re-sensitize resistant cells to this compound-induced apoptosis.[19] |
| Activation of STAT3 Signaling | STAT3 Phosphorylation Analysis: Use Western blotting to check the levels of phosphorylated STAT3 (p-STAT3) in resistant cells compared to sensitive cells. Constitutive activation of STAT3 is a known resistance mechanism for other anticancer agents.[20][22][24] STAT3 Inhibitor Synergy: Evaluate the synergistic effects of combining this compound with a STAT3 inhibitor. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC₅₀ values) of this compound and some of its synthetic derivatives against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | HepG2 | Liver | 3.88 | [25] |
| This compound | Hep3B | Liver | 0.27 | [25] |
| This compound | A549 | Lung | 1.95 | [25] |
| This compound | MDA-MB-231 | Breast | 0.23 | [25] |
| WYC-0209 | KB | Epithelial Carcinoma | 0.091 | [5] |
| WYC-0209 | KB-Vin | Vincristine-resistant Nasopharyngeal Carcinoma | 0.381 | [5] |
| WYC-0209 | A549 | Lung | 0.322 | [5] |
| WYC-0209 | DU145 | Prostate | 0.089 | [5] |
| WYC-241 | KB | Epithelial Carcinoma | 0.007 | [5] |
| WYC-241 | KB-Vin | Vincristine-resistant Nasopharyngeal Carcinoma | 0.269 | [5] |
| WYC-241 | A549 | Lung | 0.103 | [5] |
| WYC-241 | DU145 | Prostate | 0.007 | [5] |
| 6-methyl-protoapigenone derivative | L5178 (Parental) | Mouse T-cell lymphoma | ~1.5 | [6][7] |
| 6-methyl-protoapigenone derivative | L5178 (MDR) | Mouse T-cell lymphoma | ~0.8 | [6][7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound and its derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or its analog (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
This protocol is for assessing the phosphorylation status of ERK, JNK, and p38 MAPK in response to this compound treatment.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration and time points. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use a loading control (GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Proposed mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Nanoparticle delivery as a strategy to overcome efflux-mediated resistance.
References
- 1. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-cancer biological evaluation of a novel this compound analogue, WYC-241 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and anti-cancer biological evaluation of a novel this compound analogue, WYC-241 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxic Activity of Novel Protoflavone Analogs – Selectivity Towards a Multidrug Resistant Cancer Cell Line | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Role of Eukaryotic and Prokaryotic ABC Transporter Family in Failure of Chemotherapy [frontiersin.org]
- 9. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 11. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivation of Mitogen-activated Protein Kinase (MAPK) Pathway by FGF Receptor 3 (FGFR3)/Ras Mediates Resistance to Vemurafenib in Human B-RAF V600E Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Targeting Aberrant Glutathione Metabolism to Eradicate Human Acute Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutathione metabolism in cancer progression and treatment resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. jcancer.org [jcancer.org]
- 19. Autophagy inhibition enhances apigenin-induced apoptosis in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role of STAT3 in Leading the Crosstalk between Human Cancers and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Crosstalk of Sp1 and Stat3 signaling in pancreatic cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
stabilizing Protoapigenone for long-term storage
Welcome to the technical support center for protoapigenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stabilization of this compound, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a primary concern for researchers?
This compound is a rare natural flavonoid known for its potent antitumor and antiviral properties.[1][2][3][4] Structurally, it possesses a non-aromatic B-ring with a p-quinol moiety, which is unique among flavonoids and crucial for its biological activity.[5][6] However, this dienone system is also susceptible to chemical degradation, making stability a critical factor for long-term storage and experimental consistency.[6][7] It has been noted that this compound is sensitive to acidic environments.[8]
Q2: What are the primary factors that contribute to the degradation of this compound?
Like many flavonoids, this compound's stability is compromised by several environmental factors:
-
Temperature: Elevated temperatures accelerate degradation kinetics. Studies on related flavones like apigenin and luteolin show significant degradation at higher temperatures.[9][10]
-
pH: this compound is particularly sensitive to acidic conditions.[8] Flavonoids generally show pH-dependent stability, with degradation often increasing in neutral to alkaline solutions as well.[10][11]
-
Light: Exposure to UV or even ambient light can induce photochemical degradation. It is a common practice to protect flavonoid solutions from light.[12]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure.
-
Metal Ions: Divalent metal ions, such as Fe2+ and Cu2+, can catalyze the degradation of flavonoids.[9]
Q3: What are the recommended conditions for the long-term storage of this compound?
To ensure maximum stability, this compound should be stored under controlled conditions. The following table summarizes the recommended storage protocols for both solid compound and solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition | Duration |
| Solid | -20°C or lower | Inert gas (Argon or Nitrogen) | In the dark (amber vial) | Up to 6 months or longer |
| Stock Solution | -20°C or -80°C | Tightly sealed vial | In the dark (amber vial) | Up to 1 month |
Note: For solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
Q4: Are there advanced methods to enhance the stability of this compound in formulations?
Yes, several strategies can significantly improve stability, particularly for in vivo studies or complex experimental setups:
-
Encapsulation: Incorporating this compound into polymeric matrices or nanoparticles (e.g., solid lipid nanoparticles) can protect it from degradation by creating a physical barrier against environmental factors.[10][13][14]
-
Chemical Modification: Synthesizing derivatives, such as the 1'-O-alkylation of the B-ring, has been shown to result in a chemically much more stable compound compared to the non-substituted p-quinol of this compound.[7][15]
-
Use of Excipients: Adding antioxidants (like ascorbic acid), chelating agents (like EDTA), or co-solvents to formulations can mitigate oxidative and metal-catalyzed degradation.[16][17]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Problem 1: The color of my solid this compound has changed from light-brownish to a darker shade.
-
Probable Cause: This is likely due to oxidation from prolonged exposure to air or degradation from light.
-
Recommended Action:
-
Confirm the purity of the compound using an analytical technique like HPLC (see Protocol 1).
-
If purity is compromised, it is safest to discard the batch to ensure experimental validity.
-
For future batches, ensure the vial is flushed with an inert gas (argon or nitrogen) before sealing and is stored in the dark at -20°C or below.
-
Problem 2: My this compound stock solution appears cloudy or shows precipitation after thawing.
-
Probable Cause: The compound may be crashing out of solution due to poor solubility at lower temperatures or solvent evaporation from a poorly sealed vial. Repeated freeze-thaw cycles can exacerbate this issue.
-
Recommended Action:
-
Gently warm the solution to room temperature and vortex to see if the compound redissolves.
-
If precipitation persists, the solution should be discarded.
-
Prepare fresh stock solutions and create smaller, single-use aliquots to minimize freeze-thaw cycles. Ensure vials are sealed tightly.
-
Consider alternative solvent systems if the problem continues. While DMSO is common, its use in topical applications for humans is limited due to toxicity concerns.[18]
-
Problem 3: I am observing inconsistent or diminishing activity in my cell-based assays over time.
-
Probable Cause: The this compound in your working solutions is likely degrading under experimental conditions (e.g., in aqueous culture media at 37°C).
-
Recommended Action:
-
Prepare fresh working dilutions from a frozen stock solution immediately before each experiment.
-
Minimize the exposure of the compound to light and elevated temperatures during experimental setup.
-
Perform a stability check of this compound in your specific assay medium by incubating it for the duration of your experiment and analyzing its concentration at the end.
-
Consider using a stabilized formulation (e.g., encapsulated this compound) if degradation during the assay is significant.
-
Key Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Assessment
This protocol is adapted from a validated method for determining this compound concentration and can be used to assess the purity of a sample or to quantify its degradation over time.[19]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
For analysis, dilute the stock solution with the mobile phase to fall within the linear range of the calibration curve (e.g., 0.031-10.0 µg/mL).[19]
-
-
Chromatographic Conditions:
Table 2: HPLC Parameters for this compound Analysis[20]
| Parameter | Specification |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile-Methanol-Aqueous Phase (containing 0.2% acetic acid, pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 248 nm |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled (e.g., 25°C) |
-
Analysis:
-
Generate a standard curve using serial dilutions of a pure this compound standard.
-
Inject the test sample and integrate the peak area corresponding to this compound.
-
Calculate the concentration in the sample by comparing its peak area to the standard curve. Purity can be expressed as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Accelerated Stability Study
This protocol allows you to determine the stability of this compound under various conditions relevant to your experiments.
-
Preparation:
-
Prepare several identical solutions of this compound (e.g., 10 µg/mL) in different buffers (e.g., pH 3, 5, 7) or your experimental medium.
-
-
Incubation:
-
Aliquot the solutions into separate vials for each time point and condition to be tested.
-
Store the vials under different conditions:
-
Temperature: 4°C (refrigerated), 25°C (ambient), 37°C (physiological).
-
Light: Protected from light (wrapped in foil) vs. exposed to ambient light.
-
-
-
Time Points:
-
Analyze a sample from each condition immediately after preparation (T=0).
-
Collect and analyze subsequent samples at predetermined intervals (e.g., 2, 4, 8, 24, 48 hours and 1 week).
-
-
Quantification:
-
At each time point, analyze the samples using the HPLC method described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each condition to visualize the degradation profile. This data can be used to calculate degradation rate constants and shelf-life (T90).
-
Table 3: Stability of Apigenin and Luteolin (Related Flavones) Under Stress Conditions
This table provides data on related flavones to illustrate general stability trends. Specific stability testing for this compound is highly recommended.
| Compound | pH | Temperature | % Remaining after 5 hours | Reference |
| Apigenin | 3 | 100°C | ~80% | [11] |
| 5 | 100°C | ~40% | [11] | |
| 7 | 100°C | <20% | [11] | |
| Luteolin | 3 | 100°C | ~70% | [11] |
| 5 | 100°C | <20% | [11] | |
| 7 | 100°C | <10% | [11] |
This data highlights the significant impact of both pH and heat on flavone stability, with acidic conditions being generally more favorable than neutral or alkaline conditions at high temperatures.[11]
Visual Guides and Workflows
The following diagrams illustrate key concepts related to this compound stability.
Caption: Factors influencing the degradation of this compound.
Caption: Experimental workflow for a this compound stability study.
Caption: Overview of strategies for stabilizing this compound.
References
- 1. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Less Cytotoxic Protoflavones as Antiviral Agents: this compound 1′-O-isopropyl ether Shows Improved Selectivity Against the Epstein–Barr Virus Lytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective Effects of Flavonoids in Acute Models of Light-Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Polymeric Systems for the Controlled Release of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Less Cytotoxic Protoflavones as Antiviral Agents: this compound 1'- O-isopropyl ether Shows Improved Selectivity Against the Epstein-Barr Virus Lytic Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Stability of flavonoids and ascorbic acid Part 1: Development of an in" by Megan E West [docs.lib.purdue.edu]
- 17. Modification of biopharmaceutical parameters of flavonoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 19. Determination of this compound in rat plasma by high-performance liquid chromatography with UV detection and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Artifacts in Protoapigenone In Vitro Experiments
Welcome to the technical support center for researchers utilizing Protoapigenone in in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common artifacts and challenges, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My cell viability results using the MTT assay show an unexpected increase in viability after this compound treatment, which contradicts microscopic observations of increased cell death. What is happening?
A1: This is a well-documented artifact for flavonoids like this compound. Due to their antioxidant properties, these compounds can directly reduce the MTT tetrazolium salt to formazan in a cell-free system. This chemical reduction leads to a false positive signal, erroneously suggesting higher cell viability. It is strongly recommended to use alternative viability assays that are not based on metabolic reduction when working with this compound.
Q2: What are reliable alternative cell viability assays to use with this compound?
A2: Several alternative assays are recommended to avoid the artifacts associated with tetrazolium-based assays. These include:
-
Sulforhodamine B (SRB) Assay: A colorimetric assay that measures cell density based on the staining of total cellular protein.
-
Crystal Violet Assay: This assay stains the DNA and proteins of adherent cells, providing a measure of the total cell biomass.
-
Trypan Blue Exclusion Assay: A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
Q3: I am observing unexpected fluorescence in my this compound-treated cells, even in the unstained controls of my fluorescence microscopy or flow cytometry experiments. What is the cause?
A3: Many flavonoids are naturally fluorescent (autofluorescent), often emitting light in the green spectrum. While specific data for this compound is limited, it is highly probable that it exhibits some degree of autofluorescence. This intrinsic fluorescence can be mistaken for a positive signal from a fluorescent reporter or dye. It is crucial to include an "unstained" control group of cells treated with this compound alone to determine its contribution to the overall fluorescence signal.
Q4: I'm seeing inconsistent results between experiments. Could the stability of this compound in my cell culture medium be an issue?
A4: Yes, the stability of flavonoids in cell culture media can be a significant factor affecting reproducibility. The stability of this compound can be influenced by factors such as pH, temperature, and the presence of serum. It is advisable to prepare fresh stock solutions of this compound in a suitable solvent like DMSO and to minimize the time the compound is in the culture medium before the experiment. For long-term experiments, the medium may need to be replaced with freshly prepared this compound-containing medium at regular intervals.
Q5: I am using a phenol red-containing culture medium. Could this interfere with my this compound experiments?
A5: Phenol red, a common pH indicator in cell culture media, can potentially interfere with experiments involving flavonoids. Phenol red has weak estrogenic activity and can also interfere with colorimetric and fluorescent readouts. For sensitive assays or when studying hormone-sensitive cell lines, it is recommended to use a phenol red-free medium to eliminate this potential confounding variable.[1]
Troubleshooting Guides
Issue 1: Inaccurate Cell Viability/Cytotoxicity Data
-
Symptom: Unexpectedly high cell viability with MTT or XTT assays, not correlating with morphological observations.
-
Probable Cause: Direct reduction of the tetrazolium salt by this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate cell viability data.
-
Solution:
-
Stop using tetrazolium-based assays.
-
Select an alternative viability assay:
-
For a simple, colorimetric endpoint assay based on total protein, use the Sulforhodamine B (SRB) Assay .
-
For an endpoint assay that stains total biomass, use the Crystal Violet Assay .
-
-
Validate your chosen assay: Run a control experiment with this compound in a cell-free medium to ensure it does not interfere with the assay reagents.
-
Issue 2: Artifacts in Fluorescence-Based Assays
-
Symptom: High background fluorescence in this compound-treated samples, even without fluorescent labels.
-
Probable Cause: Autofluorescence of this compound. Flavonoids are known to fluoresce, typically with excitation in the blue-green range (around 460-490 nm) and emission in the green range (around 520 nm).[2][3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assay artifacts.
-
Solution:
-
Run proper controls: Always include a sample of cells treated with this compound but without any fluorescent dye or antibody to quantify the background fluorescence.
-
Spectral analysis: If possible, use a spectrophotometer or a microscope with spectral imaging capabilities to determine the excitation and emission spectra of this compound's autofluorescence. This will help in choosing fluorescent probes with non-overlapping spectra.
-
Background subtraction: Subtract the fluorescence intensity of the this compound-only control from your experimental samples.
-
Use red-shifted probes: Consider using fluorescent probes that are excited by and emit light at longer wavelengths (red or far-red) to minimize interference from the potential green autofluorescence of this compound.
-
Issue 3: Inconsistent Results in Apoptosis and Signaling Pathway Analysis
-
Symptom: Variable results in caspase activity assays or western blots for signaling proteins (e.g., MAPK, JNK).
-
Probable Cause: Issues with this compound stability, solubility, or interference with assay components.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent apoptosis and signaling data.
-
Solution:
-
Ensure complete solubilization: this compound, like many flavonoids, may have limited aqueous solubility. Ensure your stock solution in DMSO is fully dissolved before diluting it into the culture medium. Visually inspect the medium for any precipitation after adding this compound.
-
Maintain consistent timing: Use freshly prepared dilutions of this compound for each experiment and standardize the treatment duration.
-
Caspase Assay Controls: When using a colorimetric or fluorometric caspase assay, run a cell-free control with this compound and the caspase substrate to check for direct inhibition or interference.
-
Western Blot Optimization:
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Antibody Titration: Optimize the concentrations of your primary and secondary antibodies to reduce background and non-specific bands.
-
Blocking and Washing: Ensure adequate blocking (e.g., with 5% BSA or non-fat milk in TBST) and thorough washing to minimize background noise.[4][5][6][7]
-
-
Data Presentation
Table 1: Recommended Cell Viability Assays for Use with this compound
| Assay | Principle | Readout | Advantages for Flavonoid Research |
| Sulforhodamine B (SRB) | Stains total cellular protein. | Colorimetric (Absorbance at ~540 nm) | Not affected by the reducing potential of flavonoids. Simple and reproducible. |
| Crystal Violet | Stains DNA and proteins of adherent cells. | Colorimetric (Absorbance at ~570 nm) | Measures total cell biomass, avoiding metabolic interference.[8][9] |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye. | Microscopic cell counting | A direct measure of cell viability, though lower throughput. |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines (MTT Assay - Note potential for artifacts)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HepG2 | Liver | 0.27-3.88 | [7] |
| Hep3B | Liver | 0.27-3.88 | [7] |
| MCF-7 | Breast | 0.27-3.88 | [7] |
| A549 | Lung | 0.27-3.88 | [7] |
| MDA-MB-231 | Breast | 0.27-3.88 | [7] |
*Note: The IC50 values in Table 2 were determined using the MTT assay and should be interpreted with caution due to the potential for flavonoid interference. It is recommended to validate these findings with alternative assays like SRB or Crystal Violet.
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.[10][11][12]
Protocol 2: Caspase-3 Colorimetric Assay
-
Cell Treatment and Lysis: Treat cells with this compound to induce apoptosis. Harvest and lyse the cells according to the manufacturer's protocol, typically on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing DTT and the caspase-3 substrate (DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm. The increase in absorbance corresponds to the amount of pNA released, which is proportional to caspase-3 activity.[13][14][15][16][17]
Protocol 3: Western Blot for MAPK/ERK Activation
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18][19][20][21][22]
Signaling Pathway Diagram
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. promocell.com [promocell.com]
- 2. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. sinobiological.com [sinobiological.com]
- 7. clyte.tech [clyte.tech]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. 2.9. Sulforhodamine B (SRB) Assay [bio-protocol.org]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. apexbt.com [apexbt.com]
- 15. genscript.com [genscript.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dosage and Administration for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosage and administration for their in vivo studies.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments, providing potential causes and actionable solutions.
Issue 1: High Variability in Study Results
Question: We are observing significant variability in our in vivo study outcomes between animals in the same treatment group. What are the potential causes and how can we minimize this?
Answer: High variability can obscure true treatment effects and lead to inconclusive results. The source of variability can often be traced to several factors related to the animals, the experimental procedure, or the compound itself.
Potential Causes & Troubleshooting Strategies:
| Potential Cause | Troubleshooting Strategy |
| Animal-Related Factors | |
| Genetic Drift | Source animals from a reputable vendor and ensure they are from a consistent genetic background. |
| Health Status | Acclimatize animals to the facility before the study begins and monitor for any signs of illness. Underlying health issues can significantly impact study outcomes.[1] |
| Age and Weight Differences | Use animals within a narrow age and weight range to reduce metabolic and physiological variations. |
| Gut Microbiota | The composition of gut microbiota can influence the metabolism of compounds.[1] Consider co-housing animals or using litter from a shared source to normalize gut flora. |
| Procedural Inconsistencies | |
| Inconsistent Dosing Technique | Ensure all personnel are thoroughly trained and standardized on administration techniques (e.g., oral gavage, injections). Inconsistent technique can lead to variable dosing.[1][2] |
| Circadian Rhythm | The timing of dosing and sample collection can be critical as metabolic processes fluctuate throughout the day.[1] Standardize the time of day for all experimental procedures. |
| Animal Handling Stress | Handle animals consistently and gently to minimize stress, which can alter physiological responses. Acclimate animals to handling before the start of the study.[3] |
| Compound and Formulation Issues | |
| Incomplete Dissolution/Precipitation | Ensure the compound is fully dissolved in the vehicle before each administration. Visual inspection for precipitate is crucial.[2] Sonication may be necessary.[2] |
| Formulation Instability | Prepare formulations fresh daily unless stability data supports longer storage. The stability of a compound in its formulation can differ significantly from its stability as a dry powder.[4][5] |
| Vehicle Effects | The vehicle itself can have biological effects. Include a vehicle-only control group in your study design.[6][7] |
Issue 2: Low or No Observed Efficacy
Question: We are not observing the expected therapeutic effect in our in vivo model, even at what we believe to be an adequate dose. What could be the problem?
Answer: A lack of efficacy can be due to a variety of factors, ranging from suboptimal dosing to issues with the drug's formulation and bioavailability.
Potential Causes & Troubleshooting Strategies:
| Potential Cause | Troubleshooting Strategy |
| Inadequate Dose | Conduct a dose-response study to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD).[8] The initial dose selection may have been too low. |
| Poor Bioavailability | The compound may not be reaching the systemic circulation in sufficient concentrations. This can be due to poor absorption, extensive first-pass metabolism, or rapid clearance.[1][9] |
| * Formulation Optimization: Improve solubility and dissolution by using co-solvents, surfactants, or creating lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[1][9] | |
| * Alternative Route of Administration: Consider a different route of administration that bypasses first-pass metabolism, such as intraperitoneal (IP) or intravenous (IV) injection, to confirm systemic activity before optimizing oral delivery.[1] | |
| Rapid Metabolism/Clearance | The compound may be metabolized and cleared from the body too quickly to exert a therapeutic effect. Pharmacokinetic studies are necessary to determine the compound's half-life. |
| Inappropriate Animal Model | The chosen animal model may not be relevant to the human disease or may metabolize the compound differently.[1] Verify the model's appropriateness for your research question. |
| Compound Instability | The compound may be degrading in vivo before it can reach its target.[4] In vitro stability studies in plasma or simulated biological fluids can help assess this. |
Issue 3: Unexpected Toxicity or Adverse Events
Question: Our animals are showing signs of toxicity (e.g., weight loss, lethargy, skin reactions) at doses that were expected to be well-tolerated. What could be the cause?
Answer: Unexpected toxicity can arise from the compound itself, the formulation vehicle, or the administration procedure.
Potential Causes & Troubleshooting Strategies:
| Potential Cause | Troubleshooting Strategy |
| Off-Target Effects | The compound may have unintended biological targets, leading to toxicity. |
| Reactive Metabolites | The compound's metabolites may be more toxic than the parent compound. |
| Species-Specific Metabolism | The chosen animal species may metabolize the compound in a way that produces toxic byproducts not seen in other species.[1] |
| Vehicle Toxicity | The formulation vehicle itself may be causing adverse reactions.[6][7] Always include a vehicle-only control group to assess this. |
| Irritation from Administration | The substance or vehicle may be an irritant at the site of administration (e.g., subcutaneous injection).[10] Consider diluting the formulation or changing the injection site for subsequent doses.[10] |
| Improper Administration Technique | Incorrect administration, such as accidental tracheal administration during oral gavage or injection into an organ during an IP injection, can cause severe adverse effects.[11][12][13] Ensure proper training and technique. |
Frequently Asked Questions (FAQs)
1. How do I choose the appropriate route of administration for my in vivo study?
The choice of administration route depends on the physicochemical properties of the drug, the desired pharmacokinetic profile, and the experimental goals.[14][15][16]
-
Oral (PO): The most common and convenient route, but subject to first-pass metabolism and bioavailability issues.[15][16]
-
Intravenous (IV): Bypasses absorption barriers, resulting in 100% bioavailability. Ideal for compounds with poor oral absorption or for achieving rapid, high plasma concentrations.[14]
-
Intraperitoneal (IP): Offers rapid absorption, though it is considered an unreliable technique due to the risk of misinjection into the gut or other organs.[17][18]
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP routes.[19]
-
Intramuscular (IM): Suitable for small volumes and can provide a depot effect for sustained release.[14]
2. What are the recommended maximum injection volumes for rodents?
Adhering to recommended volume limits is crucial to avoid animal distress and ensure accurate dosing.
| Route | Mouse | Rat |
| Intravenous (IV) | 5 ml/kg (bolus), 10 ml/kg (slow) | 5 ml/kg (bolus), 10 ml/kg (slow) |
| Intraperitoneal (IP) | < 10 ml/kg | < 10 ml/kg |
| Subcutaneous (SC) | 10 ml/kg | 5 ml/kg (per site) |
| Intramuscular (IM) | 0.05 ml (per site) | 0.1 ml (per site) |
| Oral (PO) | 10 ml/kg | 10 ml/kg |
3. What needle gauge should I use for injections in mice and rats?
The appropriate needle gauge depends on the animal species, injection route, and viscosity of the substance.
| Route | Mouse | Rat |
| Intravenous (IV) | 27-30 G | 25-27 G |
| Intraperitoneal (IP) | 25-27 G | 23-25 G |
| Subcutaneous (SC) | 25-27 G | 23-25 G |
| Intramuscular (IM) | 28-30 G | 25-27 G |
4. How can I improve the oral bioavailability of a poorly soluble compound?
Improving oral bioavailability is a common challenge in drug development.
-
Formulation Strategies:
-
Co-solvents and Surfactants: Use of excipients like PEG 400, DMSO, Tween 80, or Cremophor EL can enhance solubility.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds.[1][9]
-
Particle Size Reduction: Micronization or nanosuspensions can increase the surface area for dissolution.[1]
-
-
Chemical Modification: Prodrug strategies can be employed to mask physicochemical limitations of the parent drug.
5. What are the key steps for performing a successful oral gavage in mice?
Proper technique is essential for animal welfare and data quality.
-
Proper Restraint: Gently but firmly restrain the mouse by the scruff of the neck, ensuring the head is aligned with the body.[3][12]
-
Correct Needle/Tube Choice: Use a flexible, ball-tipped gavage needle to minimize the risk of injury.[12] The length should be from the corner of the mouth to the last rib.[21]
-
Gentle Insertion: Insert the needle into the mouth, sliding it along the roof of the mouth to encourage swallowing. Advance it slowly down the esophagus without force.[12][13]
-
Verify Placement: If resistance is felt, withdraw and reposition. The animal should not show signs of respiratory distress.[12][13]
-
Slow Administration: Dispense the substance slowly to prevent aspiration.[12]
-
Post-Procedure Monitoring: Observe the animal for at least 15-30 minutes for any signs of distress.[12]
Experimental Protocols
Protocol 1: Dose-Range Finding Study
A dose-range finding (DRF) study is crucial for establishing the minimum effective dose (MED) and the maximum tolerated dose (MTD).[8]
-
Animal Model Selection: Choose a relevant animal model for the disease being studied.
-
Dose Level Selection:
-
Administration: Administer the compound via the intended clinical route.
-
Monitoring:
-
Record clinical observations daily (e.g., changes in appearance, behavior).
-
Measure body weight at regular intervals.
-
At the end of the study, collect blood for pharmacokinetic (PK) analysis and tissues for pharmacodynamic (PD) and toxicological assessment.
-
-
Data Analysis: Analyze the dose-response relationship for both efficacy and toxicity to select appropriate doses for subsequent studies.[8]
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
-
Animal Preparation: Warm the mouse using a heat lamp or warming pad to dilate the tail veins.[26][27]
-
Restraint: Place the mouse in a suitable restraint device.[26]
-
Vein Visualization: The lateral tail veins are the target. Wiping the tail with 70% alcohol can help visualize the veins.[28]
-
Needle Insertion:
-
Confirming Placement:
-
Injection: Inject the substance slowly and steadily.[28]
-
Needle Withdrawal and Hemostasis: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[28]
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for any adverse reactions.[28]
Visualizations
Caption: Workflow for a dose-range finding study.
Caption: Troubleshooting logic for oral gavage in mice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. instechlabs.com [instechlabs.com]
- 4. In Vivo Stability of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 9. benchchem.com [benchchem.com]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. researchgate.net [researchgate.net]
- 12. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 15. Drug Administration - Drugs - MSD Manual Consumer Version [msdmanuals.com]
- 16. Route of administration - Wikipedia [en.wikipedia.org]
- 17. documents.uow.edu.au [documents.uow.edu.au]
- 18. researchanimaltraining.com [researchanimaltraining.com]
- 19. Route of Administration - Avivia [avivia.nl]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 24. researchgate.net [researchgate.net]
- 25. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchanimaltraining.com [researchanimaltraining.com]
- 27. researchgate.net [researchgate.net]
- 28. research-support.uq.edu.au [research-support.uq.edu.au]
Validation & Comparative
A Comparative Analysis of Protoapigenone and Apigenin in Oncology Research
An objective guide for researchers, scientists, and drug development professionals on the anticancer efficacy of protoapigenone versus its parent compound, apigenin.
This report provides a detailed comparison of the anticancer properties of this compound, a derivative of the common dietary flavonoid apigenin. While both compounds exhibit tumor-suppressive activities, emerging evidence suggests this compound may possess significantly greater potency. This guide synthesizes available experimental data to facilitate an informed assessment of their relative therapeutic potential.
Data Presentation: Quantitative Efficacy
A critical aspect of evaluating anticancer agents is their cytotoxic effect on cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the available IC50 values for this compound and apigenin across various human cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Apigenin IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 0.94 - 13.55 | ~10-fold higher than this compound | [1] |
| HepG2 | Liver Cancer | 0.94 - 13.55 | Not explicitly stated | [2] |
| Hep3B | Liver Cancer | 0.94 - 13.55 | Not explicitly stated | [2] |
| MCF-7 | Breast Cancer | 0.94 - 13.55 | Not explicitly stated | [2] |
| A549 | Lung Cancer | 0.94 - 13.55 | Not explicitly stated | [2] |
| HL60 | Leukemia | Not available | 30 | [3] |
| MDA-MB-453 | Breast Cancer | Not available | 35.15 (at 72h) | [4] |
Note: The IC50 range for this compound was converted from µg/mL based on a molecular weight of 286.26 g/mol .
Notably, one study directly comparing the two in MDA-MB-231 human breast cancer cells found that this compound induced apoptosis with a tenfold greater potency than apigenin.[1]
Mechanistic Differences in Anticancer Action
While both compounds induce apoptosis and cell cycle arrest, their underlying molecular mechanisms diverge significantly.
This compound: The anticancer activity of this compound is strongly associated with the induction of oxidative stress.[1] Treatment of cancer cells with this compound leads to an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione. This oxidative stress is a critical upstream event that triggers the activation of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[1] The persistent activation of these MAPK pathways leads to the hyperphosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, loss of mitochondrial membrane potential, and ultimately, mitochondria-mediated apoptosis.[1]
Apigenin: In contrast, the apoptotic effects of apigenin do not appear to be dependent on ROS production or MAPK activation.[1] Apigenin's anticancer mechanisms are more varied and can involve the modulation of multiple signaling pathways, including PI3K/Akt, NF-κB, and JAK/STAT, depending on the cancer type.[5][6] It can induce cell cycle arrest at the G2/M or G0/G1 checkpoints and trigger apoptosis through both intrinsic and extrinsic pathways.[5][7]
dot graph TD; A[this compound] --> B{Induction of Oxidative Stress}; B --> C[Increased ROS]; B --> D[Decreased Glutathione]; C --> E{Activation of MAPK Pathways}; E --> F[ERK]; E --> G[JNK]; E --> H[p38]; F & G & H --> I{Hyperphosphorylation of Bcl-2 & Bcl-xL}; I --> J{Loss of Mitochondrial Membrane Potential}; J --> K[Apoptosis]; subgraph Legend direction LR subgraph "Node Colors" L[Compound] M[Process] N[Molecule/Pathway] O[Outcome] end subgraph "Arrow Colors" P[Induces/Activates] end end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style J fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style L fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style M fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style N fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style O fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style P stroke:#202124,stroke-width:2px,fill:#202124
end
Caption: this compound's primary mechanism of inducing apoptosis.
dot graph TD; A[Apigenin] --> B{Modulation of Multiple Signaling Pathways}; B --> C[PI3K/Akt]; B --> D[NF-κB]; B --> E[JAK/STAT]; C & D & E --> F{Induction of Cell Cycle Arrest}; F --> G[G2/M Phase]; F --> H[G0/G1 Phase]; C & D & E --> I{Induction of Apoptosis}; I --> J[Intrinsic Pathway]; I --> K[Extrinsic Pathway]; subgraph Legend direction LR subgraph "Node Colors" L[Compound] M[Process] N[Pathway] O[Outcome] end subgraph "Arrow Colors" P[Modulates/Induces] end end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style J fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style K fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style L fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style M fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style N fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style O fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style P stroke:#202124,stroke-width:2px,fill:#202124
end
Caption: Apigenin's diverse mechanisms of anticancer action.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and apigenin on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or apigenin (typically ranging from 0 to 100 µM) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound or apigenin for the specified duration. After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
dot graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
end
Caption: Workflow for apoptosis analysis using flow cytometry.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 and caspases.
-
Protein Extraction: After treatment with this compound or apigenin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available evidence strongly suggests that this compound is a more potent anticancer agent than its parent compound, apigenin, particularly in its ability to induce apoptosis. This enhanced efficacy appears to be linked to its unique mechanism of action involving the induction of oxidative stress and subsequent activation of the MAPK signaling pathway. While apigenin demonstrates broader mechanistic activity across various signaling pathways, the direct and potent pro-apoptotic effect of this compound makes it a compelling candidate for further preclinical and clinical investigation in oncology. Researchers are encouraged to consider these differences when designing experiments and developing novel therapeutic strategies.
References
- 1. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading | MDPI [mdpi.com]
- 6. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
A Comparative Analysis of the Cytotoxic Effects of Protoapigenone and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of protoapigenone, a naturally derived flavonoid, and doxorubicin, a conventional chemotherapeutic agent. The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in oncology and drug discovery.
Overview of Cytotoxic Mechanisms
This compound and doxorubicin induce cancer cell death through distinct and overlapping mechanisms. Understanding these pathways is crucial for evaluating their therapeutic potential and potential for combination therapies.
This compound: This natural flavonoid primarily induces apoptosis by generating reactive oxygen species (ROS), leading to oxidative stress.[1] This is followed by the persistent activation of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[1] The activation of these pathways ultimately leads to mitochondrial dysfunction and the initiation of the apoptotic cascade.[1] Studies have shown that this compound can arrest the cell cycle at the S and G2/M phases.[2][3]
Doxorubicin: A well-established anthracycline antibiotic, doxorubicin exerts its cytotoxic effects through multiple mechanisms.[4] Its primary modes of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of ROS.[4][5][6] The disruption of DNA replication and repair processes, coupled with oxidative damage to cellular components, triggers cell cycle arrest and apoptosis.[6]
Quantitative Comparison of Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and doxorubicin in various cancer cell lines as reported in the literature. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation time and cell density.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | ~1 (Potency reported to be 10-fold greater than apigenin) | 1 | [1][7] |
| MCF-7 | Breast Cancer | Not explicitly stated, but showed significant antitumor activity | 4 | [7][8] |
| LNCaP | Prostate Cancer | Showed significant inhibition of cell growth | Not available in the same study | [2] |
| SKOV3 | Ovarian Cancer | Showed significant cytotoxicity | Not available in the same study | [3] |
| MDAH-2774 | Ovarian Cancer | Showed significant cytotoxicity | Not available in the same study | [3] |
| HepG2 | Liver Cancer | 0.27–3.88 µg/mL | Not available in the same study | [8] |
| Hep3B | Liver Cancer | 0.27–3.88 µg/mL | Not available in the same study | [8] |
| A549 | Lung Cancer | 0.27–3.88 µg/mL | Not available in the same study | [8] |
| HCT 116 | Colon Cancer | 28.7 µg/mL | 1.9 µg/mL | [9] |
| IMR-32 | Neuroblastoma | Less effective than Doxorubicin | More effective than Ellipticine | [10] |
| UKF-NB-4 | Neuroblastoma | Similar to Doxorubicin | Similar to Ellipticine | [10] |
Experimental Protocols
This section details the methodologies for key experiments used to assess and compare the cytotoxicity of this compound and doxorubicin.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or doxorubicin (e.g., 0.1 µM to 10 µM for doxorubicin) for the desired duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of this compound or doxorubicin for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect specific proteins in a sample and assess their expression levels and activation states (e.g., phosphorylation).
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-JNK, total JNK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for comparing the cytotoxicity of this compound and doxorubicin.
Caption: Simplified signaling pathways of this compound and Doxorubicin.
Caption: Experimental workflow for comparing cytotoxicity.
Conclusion
Both this compound and doxorubicin are potent cytotoxic agents against a range of cancer cell lines. Doxorubicin, a cornerstone of chemotherapy, acts through well-established mechanisms involving direct DNA damage and ROS production. This compound, a natural compound, demonstrates a promising profile, inducing apoptosis primarily through oxidative stress and MAPK pathway activation. The presented data and protocols provide a framework for the objective comparison of these compounds and can guide further research into their potential as standalone or combination therapies in cancer treatment. Further head-to-head studies under identical experimental conditions are warranted to definitively compare their potency and elucidate their synergistic or antagonistic interactions.
References
- 1. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Synergistic Potential of Protoapigenone in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoapigenone, a naturally occurring flavonoid, has demonstrated notable anti-tumor properties, positioning it as a compound of interest in oncology research.[1][2][3] Its structural similarity to apigenin, a well-studied flavonoid with known chemosensitizing effects, suggests that this compound may also enhance the efficacy of conventional chemotherapeutic agents. This guide provides a comparative overview of the synergistic potential of this compound, drawing parallels with the extensive data available for apigenin, to inform future research and drug development efforts. While direct evidence for this compound's synergistic activity is still emerging, the existing data on its standalone anticancer effects and the wealth of information on apigenin provide a strong foundation for exploring its combinatorial therapeutic value.
This compound as a Standalone Anticancer Agent
This compound has been shown to induce apoptosis in various cancer cell lines, including breast and ovarian cancer.[1][3] Its mechanism of action involves the induction of oxidative stress and the activation of mitogen-activated protein kinase (MAPK) signaling pathways, specifically ERK, JNK, and p38.[1] This leads to the hyperphosphorylation of Bcl-2 and Bcl-xL, a loss of mitochondrial membrane potential, and ultimately, apoptosis.[1] Studies have indicated that this compound exhibits greater potency in inducing apoptosis than its structural analog, apigenin.[1]
Synergistic Effects: A Comparative Analysis with Apigenin
While specific quantitative data on the synergistic effects of this compound with chemotherapeutics is limited, extensive research on apigenin provides a valuable framework for understanding its potential. Apigenin has been shown to act synergistically with several common chemotherapeutic drugs, including doxorubicin, cisplatin, and paclitaxel.[4][5][6][7][8]
Quantitative Data on Apigenin's Synergistic Effects
The following tables summarize the synergistic effects of apigenin in combination with various chemotherapeutics across different cancer cell lines. This data serves as a benchmark for potential studies on this compound.
Table 1: Synergistic Effect of Apigenin and Doxorubicin on Breast Cancer Cells [4]
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| MCF-7 | Apigenin | - | - |
| Doxorubicin | - | - | |
| Apigenin + Doxorubicin | 37.89 (Apigenin) + 1 (Doxorubicin) | 0.626 | |
| MDA-MB-231 | Apigenin | - | - |
| Doxorubicin | - | - | |
| Apigenin + Doxorubicin | 17.31 (Apigenin) + 2 (Doxorubicin) | < 1 (Synergistic) |
Table 2: Synergistic Effect of Apigenin and Paclitaxel on HeLa Cells [5]
| Treatment | Concentration | Cell Viability (%) | Combination Index (CI) |
| Apigenin | 15 µM | ~80% | - |
| Paclitaxel | 4 nM | ~70% | - |
| Apigenin + Paclitaxel | 15 µM + 4 nM | ~40% | 0.3918 |
Table 3: Synergistic Effect of Apigenin and Cisplatin on various Cancer Cell Lines [6][7]
| Cell Line | Apigenin (µM) | Cisplatin (µM) | Effect |
| A549 (Lung) | 30 | 2.5, 5.0, 10.0 | Increased inhibition of proliferation |
| MCF-7 (Breast) | 30 | 2.5, 5.0, 10.0 | Increased inhibition of proliferation |
| HCT 116 (Colorectal) | 30 | 2.5, 5.0, 10.0 | Increased inhibition of proliferation |
| HeLa (Cervical) | 30 | 2.5, 5.0, 10.0 | Increased inhibition of proliferation |
| CD44+ Prostate Cancer Stem Cells | 15 | 7.5 | Enhanced cytotoxic and apoptotic effects |
Signaling Pathways Implicated in Synergistic Effects
The synergistic effects of apigenin with chemotherapeutics are mediated through various signaling pathways. Understanding these pathways can guide the investigation of this compound's mechanisms.
-
With Doxorubicin: Apigenin may enhance doxorubicin's efficacy by inhibiting ATP-binding cassette (ABC) transporter proteins and potentially influencing the AKT and MYC signaling pathways.[4][9]
-
With Paclitaxel: Apigenin sensitizes cancer cells to paclitaxel-induced apoptosis by suppressing superoxide dismutase (SOD) activity, leading to the accumulation of reactive oxygen species (ROS) and subsequent cleavage of caspase-2.[5][10]
-
With Cisplatin: Apigenin enhances cisplatin's cytotoxic effects in a p53-dependent manner. It promotes MAPK activation, leading to p53 phosphorylation and accumulation, and the upregulation of pro-apoptotic proteins.[7] In prostate cancer stem cells, the combination downregulates Bcl-2, survivin and sharpin, while upregulating caspase-8, Apaf-1, and p53. It also suppresses the PI3K/Akt pathway.[6]
The following diagram illustrates a generalized signaling pathway for the synergistic induction of apoptosis by a flavonoid (like apigenin or potentially this compound) and a chemotherapeutic agent.
Caption: Generalized signaling pathway for synergistic apoptosis.
Experimental Protocols
To facilitate further research into the synergistic effects of this compound, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound in combination with other chemotherapeutics.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound alone, the chemotherapeutic agent alone, and combinations of both. Include untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The Combination Index (CI) can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[13][14][15][16]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.[17][18]
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound, chemotherapeutic agent, or their combination for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression of key proteins involved in apoptosis and other signaling pathways.
Workflow:
Caption: Workflow for Western Blot analysis.
Detailed Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent anticancer agent. While direct studies on its synergistic effects with chemotherapeutics are currently lacking, the extensive research on its close analog, apigenin, provides a compelling rationale for investigating this compound in combination therapies. Future studies should focus on generating quantitative data (IC50, CI values) for this compound combined with various chemotherapeutic drugs across a range of cancer cell lines. Elucidating the specific signaling pathways involved in these potential synergistic interactions will be crucial for its development as a novel chemosensitizing agent. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which could ultimately lead to more effective and less toxic cancer treatment strategies.
References
- 1. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effects of Apigenin and Paclitaxel on Apoptosis of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The natural flavonoid apigenin sensitizes human CD44+ prostate cancer stem cells to cisplatin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apigenin enhances the cisplatin cytotoxic effect through p53-modulated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoprotective and chemosensitizing effects of apigenin on cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apigenin's Modulation of Doxorubicin Efficacy in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effects of apigenin and paclitaxel on apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computerized quantitation of synergism and antagonism of taxol, topotecan, and cisplatin against human teratocarcinoma cell growth: a rational approach to clinical protocol design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Comparative Guide to the Anticancer Effects of Novel Protoapigenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of novel protoapigenone derivatives against established chemotherapy agents. The data presented herein is compiled from recent preclinical studies and is intended to inform further research and development in oncology.
Quantitative Efficacy: A Comparative Analysis
The in vitro cytotoxic activity of novel this compound derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for these derivatives in comparison to standard-of-care anticancer drugs. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (μM) of this compound Derivatives vs. Standard Anticancer Drugs in Various Cancer Cell Lines
| Compound/Drug | A549 (Lung) | KB (Oral) | DU145 (Prostate) | HepG2 (Liver) | Hep3B (Liver) | MCF-7 (Breast) | MDA-MB-231 (Breast) |
| This compound Derivatives | |||||||
| This compound | 2.14 | - | - | 3.88 | 0.27 | 1.83 | 1.34 |
| WYC-0209 | 10.07 | >20 | >20 | - | - | - | - |
| WYC-241 | 1.60 | 1.56 | 1.51 | - | - | - | - |
| 1'-O-methyl-protoapigenone | 2.50 | - | - | 4.81 | 0.81 | 1.95 | 1.63 |
| 1'-O-ethyl-protoapigenone | 2.11 | - | - | 4.01 | 0.52 | 1.54 | 1.30 |
| 1'-O-propyl-protoapigenone | 1.83 | - | - | 3.55 | 0.39 | 1.15 | 1.05 |
| 1'-O-butyl-protoapigenone | 2.01 | - | - | 3.01 | 0.25 | 0.99 | 0.91 |
| Standard Anticancer Drugs | |||||||
| Doxorubicin | - | - | - | 1.01 | 0.23 | 0.51 | 0.42[1][2][3][4][5] |
| Paclitaxel | - | 0.003 | 0.004 | - | - | - | - |
| Cisplatin | 9 - 17.8 | - | - | - | - | - | -[6][7][8][9] |
Data compiled from multiple sources.[2][10] Note that IC50 values can vary between studies due to different experimental conditions.
Mechanisms of Action and Signaling Pathways
This compound and its derivatives exert their anticancer effects through the modulation of key cellular signaling pathways, leading to cell cycle arrest and apoptosis. In contrast, standard chemotherapeutic agents often act through direct DNA damage or disruption of microtubule dynamics.
Mechanism of Action of Standard Anticancer Drugs
-
Cisplatin : Functions by cross-linking with purine bases in DNA, which interferes with DNA repair mechanisms, leading to DNA damage and subsequent apoptosis.[11][12][13]
-
Doxorubicin : Has a multifaceted mechanism that includes intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which damage cellular components and induce apoptosis.[14][15][16][17]
-
Paclitaxel : Works by stabilizing microtubules, preventing their disassembly.[18][19][20][21][] This disrupts the normal dynamic reorganization of the microtubule network required for mitosis, leading to cell cycle arrest in the G2/M phase and apoptosis.[18][19][20][21][]
Signaling Pathways Modulated by this compound Derivatives
Recent studies have elucidated that novel this compound derivatives, such as WYC-241, mediate their anticancer effects by:
-
Induction of Reactive Oxygen Species (ROS): Leading to oxidative stress and subsequent cell death.
-
Inhibition of the PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition promotes apoptosis.
-
Activation of MAPK Pathways (p38 and JNK): These stress-activated pathways are involved in inducing apoptosis.
Below are diagrams illustrating the experimental workflow for evaluating these derivatives and the key signaling pathways they affect.
Figure 1. Experimental workflow for the validation of novel this compound derivatives.
Figure 2. Key signaling pathways modulated by this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the presented data.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound derivatives or standard drugs for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds of interest for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[11][16][18]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[23]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the activation of signaling pathways.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibody dilutions are as follows:
-
p-PI3K, p-AKT (Ser473), p-p38 MAPK (Thr180/Tyr182), p-JNK (Thr183/Tyr185): 1:1000
-
Total PI3K, AKT, p38, JNK, and GAPDH: 1:1000 - 1:2000
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.[24][25][26][27][28] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[24][25][26][27][28]
References
- 1. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction [frontiersin.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cisplatin in cancer therapy: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 14. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 16. ClinPGx [clinpgx.org]
- 17. mdpi.com [mdpi.com]
- 18. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 21. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]
- 23. oncodaily.com [oncodaily.com]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phospho-JNK1/JNK2/JNK3 (Thr183, Tyr185) Polyclonal Antibody (PA5-36753) [thermofisher.com]
- 26. benchchem.com [benchchem.com]
- 27. Phospho-p38 MAPK (Thr180/Tyr182) (D3F9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 28. researchgate.net [researchgate.net]
A Comparative Analysis of Protoapigenone and Other Potent Flavonoids in Cancer, Inflammation, and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the flavonoid protoapigenone against other well-researched flavonoids, namely apigenin, luteolin, and kaempferol. The focus is on their performance in key therapeutic areas: oncology, anti-inflammatory applications, and antioxidant activity. This document summarizes quantitative experimental data, details the underlying experimental protocols, and visualizes the key signaling pathways involved in their mechanisms of action.
Comparative Cytotoxicity Against Cancer Cell Lines
This compound, a flavonoid with an unusual p-quinol moiety, demonstrates significant cytotoxic activity against a range of human cancer cell lines.[1] The following table provides a comparative summary of the half-maximal inhibitory concentration (IC50) values of this compound and other selected flavonoids against various cancer cell lines, offering a quantitative perspective on their anti-cancer potency. Lower IC50 values indicate greater potency.
| Flavonoid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HepG2 | Liver Cancer | 1.0 | [2] |
| Hep3B | Liver Cancer | 0.27 µg/mL | [2] | |
| A549 | Lung Cancer | 3.88 µg/mL | [2] | |
| MCF-7 | Breast Cancer | 1.5 | [2] | |
| MDA-MB-231 | Breast Cancer | 0.8 | [2] | |
| Apigenin | MDA-MB-231 | Breast Cancer | >10-fold higher than this compound | [3] |
| A549 | Lung Cancer | 44 µM (48h) | [4] | |
| MCF-7 | Breast Cancer | 48 µM (48h) | [4] | |
| Luteolin | HT-29 | Colon Cancer | 15.2 | [5] |
| HeLa | Cervical Cancer | 10.5 | [5] | |
| HepG2 | Liver Cancer | 12.3 | [5] | |
| Kaempferol | A549 | Lung Cancer | 25.8 | [5] |
| HeLa | Cervical Cancer | 30.2 | [5] | |
| HepG2 | Liver Cancer | 22.7 | [5] |
Anti-Inflammatory and Antioxidant Activity
Comparative Anti-Inflammatory Activity
| Flavonoid | Key Mechanisms & Effects | Reference |
| This compound | Induces oxidative stress in cancer cells, leading to the activation of MAPK signaling pathways (ERK, JNK, and p38) which can be associated with inflammatory responses preceding apoptosis.[3] | [3] |
| Apigenin | Inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages.[5][6] It also suppresses the activation of NF-κB and MAPK signaling pathways.[7][8] | [5][6][7][8] |
| Luteolin | Inhibits NO production in LPS-stimulated macrophages.[1] It also downregulates pro-inflammatory cytokines by inhibiting the NF-κB and MAPK signaling pathways.[9] | [1][9] |
| Kaempferol | Inhibits NO and PGE2 production.[10][11] It attenuates inflammation by inhibiting the MAPK and NF-κB signaling pathways. | [10][11] |
Comparative Antioxidant Activity
The antioxidant capacity of flavonoids is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals.
| Flavonoid | DPPH IC50 | ABTS IC50 | Reference |
| This compound | Data not available in reviewed literature | Data not available in reviewed literature | |
| Apigenin | 8.5 µM | 344 µg/mL | |
| Luteolin | 17.1 µM (for NO inhibition) | Data not available in reviewed literature | [1] |
| Kaempferol | < 15 µM (for iNOS inhibition) | 3.70 ± 0.15 µg/mL | [10] |
Signaling Pathways
The biological activities of these flavonoids are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved in their anti-cancer and anti-inflammatory effects.
Anti-Cancer Signaling Pathways
Anti-Inflammatory Signaling Pathways
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in this guide for assessing the biological activities of flavonoids.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test flavonoid (e.g., this compound, Apigenin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reaction Mixture: A solution of the test flavonoid at various concentrations is mixed with a methanolic or ethanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm). The decrease in absorbance indicates the radical scavenging activity.
-
IC50 Calculation: The IC50 value is determined as the concentration of the sample that causes a 50% decrease in the initial DPPH concentration.
ABTS Radical Scavenging Assay
This is another common assay to determine antioxidant activity.
-
ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Reaction: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or PBS) to a specific absorbance at 734 nm. The test flavonoid at various concentrations is then added to the ABTS•+ solution.
-
Absorbance Measurement: The absorbance is recorded after a set time (e.g., 6 minutes).
-
IC50 Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to analyze changes in protein expression levels, such as the phosphorylation of signaling proteins.
-
Protein Extraction: Cells are treated with the flavonoid of interest and then lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a method like the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., phospho-p38, NF-κB p65). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative amount of the target protein.
Conclusion
This compound exhibits potent cytotoxic effects against a variety of cancer cell lines, with IC50 values often in the low micromolar range, highlighting its potential as a promising anti-cancer agent.[2] Its mechanism of action is distinct from its parent compound, apigenin, and involves the induction of oxidative stress and subsequent activation of MAPK signaling pathways.[3]
In comparison, apigenin, luteolin, and kaempferol demonstrate a broader range of well-documented anti-inflammatory and antioxidant activities, primarily through the inhibition of the NF-κB and MAPK pathways and direct radical scavenging. While direct comparative quantitative data for this compound's anti-inflammatory and antioxidant activities are limited, its unique pro-oxidant mechanism in cancer cells sets it apart.
Further research is warranted to fully elucidate the therapeutic potential of this compound, particularly in conducting direct comparative studies of its anti-inflammatory and antioxidant capacities against other flavonoids. Understanding these comparative profiles will be crucial for the strategic development of these natural compounds into effective therapeutic agents.
References
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid Apigenin in Cancer Counteraction [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Less Cytotoxic Protoflavones as Antiviral Agents: this compound 1′-O-isopropyl ether Shows Improved Selectivity Against the Epstein–Barr Virus Lytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Protoapigenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoapigenone, a naturally occurring flavonoid, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. Its mechanism of action is primarily attributed to the induction of apoptosis in cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the induction of oxidative stress. Furthermore, studies have revealed its role in inhibiting the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway, a key player in the DNA damage response. However, like many small molecules, the potential for off-target effects remains a critical consideration for its development as a therapeutic agent. Understanding these unintended interactions is paramount for predicting potential side effects and for the rational design of more selective derivatives.
This guide provides a comparative assessment of the known signaling pathway modulations of this compound against two other well-studied flavonoids, apigenin and luteolin. Due to the limited availability of comprehensive, quantitative off-target screening data for this compound, this comparison focuses on the known affected signaling pathways and protein targets. This guide also details common experimental protocols used to assess off-target effects, providing a framework for further investigation.
Comparative Analysis of Flavonoid Off-Target Effects
While a comprehensive kinome scan or broad-panel screening for this compound is not publicly available, the existing literature provides insights into its biological activities. The following table summarizes the known on-target and off-target effects of this compound in comparison to apigenin and luteolin. It is important to note that the absence of a reported off-target does not confirm its non-existence but rather reflects the current state of published research.
| Compound | Primary Intended Effect(s) | Known Affected Signaling Pathways & Off-Targets | Key References |
| This compound | Induction of apoptosis in cancer cells. | MAPK Pathway: Persistent activation of ERK, JNK, and p38.[1][2] ATR Signaling: Inhibition of ATR-mediated DNA damage checkpoint and repair.[3][4] Oxidative Stress: Increased levels of reactive oxygen species (ROS).[1] | [1],[3],[4],[2] |
| Apigenin | Anti-inflammatory, antioxidant, and anti-cancer effects. | PI3K/Akt/mTOR Pathway: Inhibition of Akt phosphorylation.[5] MAPK/ERK Pathway: Modulation of ERK signaling.[6] JAK/STAT Pathway: Inhibition of JAK/STAT phosphorylation.[6] NF-κB Pathway: Inhibition of NF-κB signaling.[7][8] Cell Cycle: Induction of G2/M phase arrest.[8] | [7],[6],[5],[8] |
| Luteolin | Anti-inflammatory, antioxidant, and anti-cancer effects. | PI3K/Akt/mTOR Pathway: Inhibition of Akt and mTOR.[9] MAPK Pathway: Suppression of MAPK/P38 signaling.[9] JAK/STAT Pathway: Inhibition of STAT3 signaling.[10] NF-κB Pathway: Inhibition of NF-κB signaling.[11] EGFR Signaling: Blockade of the EGFR-signaling pathway.[12] | [12],[11],[10],[9] |
Note: This table is not exhaustive and represents a summary of frequently reported findings. The lack of quantitative data (e.g., IC50, Ki) for this compound against a broad panel of kinases or other off-targets is a significant data gap.
Experimental Protocols for Assessing Off-Target Effects
To rigorously evaluate the off-target profile of a compound like this compound, several experimental approaches can be employed. Below are detailed methodologies for three key assays.
Kinase Profiling
Objective: To determine the inhibitory activity of a compound against a large panel of protein kinases, identifying both intended and unintended targets.
Methodology:
-
Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and serially diluted to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), recombinant kinases, their specific substrates, and ATP are added to individual wells. A control with no compound and a control with no enzyme are included.
-
Compound Addition: The diluted test compound or vehicle control (e.g., DMSO) is added to the wells.
-
Incubation: The plate is incubated at room temperature for a specified period (typically 30-60 minutes) to allow for the kinase reaction to occur.
-
Detection: A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of ATP consumed or product formed.
-
Data Analysis: The signal is read using a plate reader. The percent inhibition for each concentration is calculated relative to the controls. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined for each kinase in the panel.[13]
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control for a specific duration.
-
Heating: The treated cells are heated to a range of temperatures for a short period (e.g., 3 minutes). Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged to separate the soluble protein fraction from the precipitated (aggregated) proteins.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14][15][16]
Receptor Binding Assay
Objective: To determine the affinity of a compound for a specific receptor.
Methodology:
-
Preparation of Receptor Source: A source of the target receptor is prepared, which can be purified receptor protein, cell membranes expressing the receptor, or whole cells.
-
Radioligand or Fluorescent Ligand: A labeled ligand (radioligand or fluorescently tagged ligand) with known affinity for the receptor is used.
-
Competitive Binding: The receptor preparation is incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The bound ligand-receptor complexes are separated from the unbound ligand. This is often achieved by rapid filtration through a filter that retains the complexes, followed by washing to remove unbound ligand.
-
Quantification: The amount of bound labeled ligand is quantified. For radioligands, this is typically done using a scintillation counter. For fluorescent ligands, a fluorescence plate reader is used.
-
Data Analysis: The data is plotted as the percentage of specific binding of the labeled ligand versus the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the labeled ligand, is determined. The equilibrium dissociation constant (Ki) of the test compound can then be calculated from the IC50 value using the Cheng-Prusoff equation.[17][18][19]
Visualizing Signaling Pathways and Experimental Workflows
To better understand the biological context of this compound's activity and the methods used to assess it, the following diagrams are provided.
References
- 1. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of ATR-dependent signaling by this compound and its derivative sensitizes cancer cells to interstrand cross-link-generating agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Receptor-Ligand Binding Assays [labome.com]
- 19. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the In Vivo Anticancer Effects of Protoapigenone
An Objective Analysis of Preclinical Evidence and a Look at Reproducibility
For researchers and drug development professionals navigating the complex landscape of anticancer therapeutics, the flavonoid Protoapigenone has emerged as a compound of interest. This guide provides a comprehensive comparison of the in vivo anticancer effects of this compound, its precursor Apigenin, its synthetic derivative WYC-0209, and standard-of-care chemotherapeutic agents. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms, this document aims to offer an objective assessment of the current preclinical evidence and address the reproducibility of this compound's therapeutic potential.
In Vivo Efficacy: A Comparative Snapshot
The in vivo anticancer activity of this compound has been evaluated in several preclinical models, consistently demonstrating its ability to inhibit tumor growth. The following tables summarize the quantitative data from these studies, offering a direct comparison with other relevant compounds.
Table 1: Comparison of In Vivo Anticancer Effects in Breast Cancer Xenograft Models (MDA-MB-231)
| Compound | Dosage | Administration Route | Tumor Growth Inhibition | Key Findings & Citations |
| This compound | Not explicitly stated in available abstracts | Not explicitly stated in available abstracts | Potent antitumor activity demonstrated | Induces apoptosis via MAPK activation and oxidative stress[1]. |
| Apigenin | 20 and 50 µ g/mouse/day | Oral | Marked tumor growth inhibition | Demonstrates anticancer properties in various tissues[1][2]. |
| WYC-0209 | 0.2 mg/kg (with cisplatin) | Intraperitoneal (i.p.) | Significant tumor growth inhibition | Enhances the antitumor effect of cisplatin[3]. |
| Cisplatin | 2 mg/kg | Intraperitoneal (i.p.) | Blocks cancer metastasis | Inhibits both cancer growth and metastasis at higher doses[4]. |
| Platinum(II) Complex (4) | 46 mg/kg | Intraperitoneal (i.p.) | 65.4% | Showed significant inhibition of tumor nodules[5]. |
Table 2: Comparison of In Vivo Anticancer Effects in Prostate Cancer Xenograft Models (PC-3)
| Compound | Dosage | Administration Route | Tumor Growth Inhibition | Key Findings & Citations |
| This compound | Not explicitly stated in available abstracts | Not explicitly stated in available abstracts | Significant inhibition of prostate tumor growth | Induces apoptosis through activation of p38 MAPK and JNK1/2[6]. |
| Apigenin | 20 and 50 µ g/mouse/day | Oral | Marked tumor growth inhibition | Suppresses proliferation and invasive potential[2]. |
| Paclitaxel | 0.5 mg/kg | Not explicitly stated | More effective than either drug alone (when combined with quinacrine) | Synergistic effect observed with quinacrine[7]. |
Table 3: Comparison of In Vivo Anticancer Effects in Ovarian Cancer Xenograft Models (SKOV3)
| Compound | Dosage | Administration Route | Tumor Growth Inhibition | Key Findings & Citations |
| This compound | Not explicitly stated in available abstracts | Not explicitly stated in available abstracts | Significantly suppressed tumor growth | Showed significant anti-ovarian cancer activity with low toxicity[8]. |
| Carboplatin | Not explicitly stated in available abstracts | Not explicitly stated in available abstracts | Effective against ovarian cancer cells | A standard therapy for ovarian cancer[9]. |
Reproducibility of this compound's Anticancer Effects
While no formal studies have been published with the primary objective of assessing the reproducibility of this compound's in vivo anticancer effects, the existing body of literature provides strong indirect evidence of its consistent activity. Independent research groups have demonstrated the efficacy of this compound in various cancer models, including breast, prostate, and ovarian cancer.[1][6][8] The recurring observation of tumor growth inhibition, induction of apoptosis, and cell cycle arrest across these different studies suggests a reliable and reproducible biological effect. The consistent implication of the MAPK and PI3K/AKT signaling pathways in its mechanism of action further strengthens the case for its reproducible anticancer properties.
Delving into the Mechanisms: Signaling Pathways
The anticancer effects of this compound and its comparators are rooted in their ability to modulate key signaling pathways that govern cell survival, proliferation, and death.
This compound's Impact on MAPK and PI3K/AKT Pathways
This compound has been shown to induce apoptosis and cell cycle arrest by activating the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically p38 MAPK and JNK1/2, and by inhibiting the PI3K/AKT signaling cascade.[1][6] This dual action disrupts fundamental cellular processes that cancer cells rely on for their uncontrolled growth.
Caption: this compound signaling cascade.
Comparative Signaling Pathways of Alternatives
Apigenin and other anticancer agents also exert their effects through these and other critical signaling pathways. For instance, Apigenin has been shown to inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell growth and proliferation.[8]
Caption: Signaling pathways of alternative agents.
Experimental Protocols: A Guide to In Vivo Methodologies
The reproducibility of in vivo studies is critically dependent on the meticulous execution of experimental protocols. Below are generalized methodologies for the key xenograft models cited in the context of this compound and its comparators.
General Xenograft Tumor Model Workflow
The establishment of xenograft models is a foundational step for in vivo anticancer drug testing.
Caption: General xenograft workflow.
Detailed Methodologies
-
Cell Lines and Culture: Human cancer cell lines such as MDA-MB-231 (breast), PC-3 (prostate), and SKOV3 (ovarian) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10][11][12]
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used to prevent rejection of the human tumor xenografts.[10][11][12]
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are suspended in a solution, often mixed with Matrigel to support tumor formation, and injected subcutaneously into the flank of the mice.[13][14][15]
-
Tumor Growth Measurement: Tumor volume is monitored regularly using calipers, and is often calculated using the formula: (Length x Width^2) / 2.[15]
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), animals are randomized into treatment and control groups.[14][15] The investigational drug (e.g., this compound) and control substances are administered according to the specified dosage and route (e.g., oral gavage, intraperitoneal injection).
-
Endpoint and Analysis: At the end of the study, which is determined by tumor size limits or a set time frame, the animals are euthanized, and the tumors are excised, weighed, and often processed for further analysis, such as histology or biomarker studies.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cisplatin prevents breast cancer metastasis through blocking early EMT and retards cancer growth together with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apigenin inhibits in vitro and in vivo tumorigenesis in cisplatin-resistant colon cancer cells by inducing autophagy, programmed cell death and targeting m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of paclitaxel activity against hormone-refractory prostate cancer cells in vitro and in vivo by quinacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of the antitumor activity of gemcitabine and carboplatin against ovarian clear-cell carcinoma using the DNA damage marker γH2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of MDA‐MB‐231 xenograft tumors [bio-protocol.org]
- 11. PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SK-OV-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 14. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
cross-validation of Protoapigenone's therapeutic potential in multiple models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic potential of protoapigenone, a naturally derived flavonoid, in various cancer models. Through a cross-validation of its efficacy in multiple experimental systems, this document aims to offer an objective comparison with its parent compound, apigenin, and the standard chemotherapeutic agent, doxorubicin.
In Vitro Cytotoxicity: A Multi-Cancer Cell Line Analysis
This compound has demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in comparison to apigenin and doxorubicin.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | MDA-MB-231 | Breast | ~2.5 | [1] |
| SKOV3 | Ovarian | ~5.0 | [2] | |
| MDAH-2774 | Ovarian | ~5.0 | [2] | |
| PC-3 | Prostate | ~5.0 | [3] | |
| DU145 | Prostate | Not specified | [4] | |
| A549 | Lung | 1.601 ± 0.075 | [4] | |
| HepG2 | Liver | 0.27–3.88 µg/mL | [5] | |
| Hep3B | Liver | 0.27–3.88 µg/mL | [5] | |
| MCF-7 | Breast | 0.27–3.88 µg/mL* | [5] | |
| Ca9-22 | Oral | Not specified | [5] | |
| This compound 1'-O-butyl ether | Hep3B | Liver | More potent than this compound | [5] |
| MCF-7 | Breast | More potent than this compound | [5] | |
| MDA-MB-231 | Breast | More potent than this compound | [5] | |
| WYC-241 (this compound analogue) | A549 | Lung | 1.601 ± 0.075 | [4] |
| KB | Epithelial Carcinoma | More potent than WYC-0209 | [4] | |
| KB-Vin | Nasopharyngeal Carcinoma | 0.269 | [4] | |
| DU145 | Prostate | More potent than WYC-0209 | [4] | |
| Apigenin | MDA-MB-231 | Breast | ~25 (10-fold less potent than this compound) | [1] |
| MCF-7 | Breast | 37.89 | [6] | |
| Doxorubicin | MCF-7 | Breast | 1.0 | [6] |
| MDA-MB-231 | Breast | Not specified | [5] |
Note: A range was provided in the source material.
In Vivo Efficacy: Xenograft Tumor Models
The antitumor activity of this compound has been validated in vivo using xenograft mouse models for various cancer types. These studies demonstrate a significant suppression of tumor growth with minimal side effects.
| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference(s) |
| Ovarian | Nude Mice | Not specified | Significant suppression of tumor growth without major side effects. | [2] |
| Prostate | Nude Mice | Not specified | Significant inhibition of prostate tumor growth without major side effects. | [3] |
| Lung | Nude Mice | WYC-241 (3 mg/kg, i.v., once a week) | Significantly reduced tumor growth volume without impacting body weight. | [4] |
Mechanism of Action: Signaling Pathways and Cellular Effects
This compound exerts its anticancer effects through the modulation of key signaling pathways, leading to the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
This compound triggers programmed cell death in cancer cells through multiple mechanisms:
-
Activation of MAPK Pathway : In breast cancer cells, this compound leads to the persistent activation of ERK, JNK, and p38 MAP kinases. This activation results in the hyperphosphorylation of Bcl-2 and Bcl-xL, leading to a loss of mitochondrial membrane potential and subsequent apoptosis.[1]
-
Induction of Oxidative Stress : The compound increases reactive oxygen species (ROS) levels and decreases intracellular glutathione, contributing to mitochondrial dysfunction and apoptosis.[1]
-
Caspase Activation : In ovarian and prostate cancer cells, this compound treatment increases the levels of cleaved caspase-3 and poly(ADP-ribose) polymerase (PARP), key executioners of apoptosis.[2][3]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by arresting them at specific phases of the cell cycle.
-
S and G2/M Phase Arrest : In ovarian and prostate cancer cells, this compound causes cell cycle arrest at the S and G2/M phases.[2][3] This is achieved by decreasing the expression of key cell cycle regulators such as p-Cdk2, Cdk2, p-Cyclin B1, and Cyclin B1, while increasing the expression of inactive p-Cdc25C.[2]
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
RPMI-1640 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound, apigenin, doxorubicin (or other compounds for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[5]
-
Compound Treatment: Treat the cells with various concentrations of this compound and comparator compounds for 72 hours.[5]
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[5]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a suitable software.
In Vivo Ovarian Cancer Xenograft Model
This protocol describes the evaluation of this compound's antitumor efficacy in a nude mouse model.
Materials:
-
Female nude (nu/nu) mice (4-6 weeks old)
-
Ovarian cancer cells (e.g., SKOV3, MDAH-2774)
-
This compound formulation for injection
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest ovarian cancer cells and resuspend them in a suitable medium, potentially mixed with Matrigel to enhance tumor formation.
-
Tumor Cell Implantation: Subcutaneously inject approximately 2 x 10^6 cells into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment Administration: Once tumors are established, randomize the mice into control and treatment groups. Administer this compound (and control vehicle) according to the desired dosing schedule and route (e.g., intraperitoneal or intravenous injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the control and treated groups to determine the efficacy of this compound.
Conclusion
The cross-validation of this compound's therapeutic potential in multiple in vitro and in vivo models consistently demonstrates its potent anticancer properties. Its efficacy, often superior to its parent compound apigenin, and its distinct mechanisms of action involving the induction of apoptosis and cell cycle arrest, position it as a promising candidate for further preclinical and clinical development. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the potential of this compound as a novel therapeutic agent in oncology.
References
- 1. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-cancer biological evaluation of a novel this compound analogue, WYC-241 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Human ovarian cancer xenograft model [bio-protocol.org]
A Comparative Analysis of Protoapigenone and Cisplatin in Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical efficacy of Protoapigenone, a novel flavonoid, and cisplatin, a standard-of-care chemotherapeutic, in the context of ovarian cancer. The information presented is collated from various independent studies and is intended to serve as a resource for researchers investigating novel therapeutic strategies for ovarian cancer.
Executive Summary
Ovarian cancer remains a significant clinical challenge, with cisplatin-based chemotherapy forming the backbone of first-line treatment. However, the development of cisplatin resistance is a major contributor to treatment failure and patient mortality. This has spurred the search for novel compounds with potent anti-cancer activity and the potential to overcome chemoresistance. This compound, a flavonoid isolated from the fern Thelypteris torresiana, has demonstrated significant cytotoxic and pro-apoptotic effects in ovarian cancer cell lines. This guide compares the mechanisms of action, cytotoxic potential, and effects on key signaling pathways of this compound and cisplatin in ovarian cancer cells.
Data Presentation: Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and cisplatin in various ovarian cancer cell lines as reported in the literature. It is crucial to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions, such as cell culture medium, passage number, and assay duration.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | MDAH-2774 | Not explicitly quantified, but showed significant cytotoxicity | [1] |
| This compound | SKOV3 | Not explicitly quantified, but showed significant cytotoxicity | [1] |
| Cisplatin | A2780 | ~3.39 (mean from multiple studies) | [2] |
| Cisplatin | A2780cisR (Cisplatin-Resistant) | 7.39 ± 1.27 | [3] |
| Cisplatin | SKOV-3 | 38.87 | [4] |
Note: The original study on this compound demonstrated significant cytotoxicity but did not provide specific IC50 values for the ovarian cancer cell lines tested[1]. The IC50 for cisplatin can vary significantly between studies and cell line batches.
Mechanisms of Action and Signaling Pathways
This compound and cisplatin induce cell death in ovarian cancer cells through distinct yet potentially overlapping mechanisms.
This compound: Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis in ovarian cancer cells by modulating the expression of key regulatory proteins. It leads to a decrease in the anti-apoptotic proteins Bcl-xL and Bcl-2, and an increase in the cleavage of PARP through the activation of caspase-3[1]. Furthermore, this compound arrests the cell cycle at the S and G2/M phases by downregulating the expression of p-Cdk2, Cdk2, p-Cyclin B1, and Cyclin B1, while increasing the expression of the inactive form of Cdc25C[1].
Cisplatin: DNA Damage and Apoptosis
Cisplatin's primary mechanism of action involves entering the cell and forming adducts with DNA, leading to DNA damage. This damage, if not adequately repaired, triggers cell cycle arrest and apoptosis. The p53 tumor suppressor protein plays a crucial role in mediating cisplatin-induced apoptosis. The p73 protein, a p53 homolog, has also been implicated in regulating cisplatin sensitivity in ovarian cancer cells[5]. The cellular response to cisplatin can be modulated by various factors, including intracellular calcium levels and the activity of calpain proteases[5].
Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of anti-cancer compounds. Specific details may vary between laboratories and should be optimized accordingly.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
References
- 1. This compound, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. P73 regulates cisplatin-induced apoptosis in ovarian cancer cells via a calcium/calpain-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Protoapigenone: A Procedural Guide
Hazard Profile and Safety Precautions
Given the absence of a specific Safety Data Sheet (SDS) for protoapigenone, the hazard profile of the closely related flavonoid, apigenin, serves as a conservative proxy for establishing safe handling and disposal procedures.
Table 1: Hazard and Safety Information for Apigenin (as a proxy for this compound)
| Hazard Classification | GHS Statements | Precautionary Measures |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Source: Safety Data Sheet for Apigenin.[1]
Based on this profile, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled, and sealed waste container. The container should be made of a material compatible with chemical waste.
-
Liquid Waste: For solutions containing this compound, collect the waste in a designated, leak-proof, and sealed liquid waste container. Do not mix with other incompatible waste streams.[2]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated cytotoxic sharps container.[3][4][5]
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Attach the appropriate hazard symbols (e.g., irritant).
3. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Ensure the storage area is clearly marked as a hazardous waste accumulation area.
4. Final Disposal:
-
This compound waste should be disposed of through an approved hazardous waste disposal facility.
-
Due to its potential biological activity and as a precautionary measure, high-temperature incineration is the recommended method of disposal for cytotoxic and cytostatic waste, a category under which investigational compounds like this compound may fall.[4][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. Provide them with a complete inventory of the waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the wider community. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Essential Safety and Handling Protocols for Protoapigenone
Date of Compilation: 2025-12-14
This document provides crucial safety and logistical information for the handling and disposal of Protoapigenone, a flavonoid with potent antitumor properties. These procedural guidelines are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Overview
Based on safety data for similar flavonoids like Apigenin, the primary hazards are expected to include:
-
Skin irritation
-
Serious eye irritation
-
Respiratory tract irritation
-
Potential for harm if swallowed
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or accidental ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified). The outer glove should be worn over the gown cuff, and the inner glove underneath.[5] | Prevents skin contact with the compound. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.[6] |
| Body Protection | Disposable, solid-front, back-closing protective gown made of a low-permeability fabric such as polyethylene-coated polypropylene.[5][7] | Protects against splashes and contamination of personal clothing. The material should be resistant to chemical permeation.[8] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields. In situations with a splash hazard, a full-face shield should be worn in addition to safety glasses.[5][9] | Protects the eyes and face from splashes of this compound solutions or airborne particles. |
| Respiratory Protection | For handling powders outside of a containment device, a NIOSH-approved N95 or higher respirator is required to prevent inhalation of airborne particles.[5] | Minimizes the risk of inhaling aerosolized powder, which can cause respiratory irritation. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.
3.1. Engineering Controls
-
Primary Containment: All handling of powdered this compound should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to minimize aerosol generation and inhalation exposure.[8]
-
Ventilation: The laboratory should be well-ventilated with a minimum of 10-12 air changes per hour.
3.2. Procedural Guidance
-
Preparation: Before handling this compound, ensure all necessary PPE is correctly donned. Prepare the work area within the containment device by covering the surface with a disposable, absorbent, plastic-backed pad.[10]
-
Weighing: If weighing the solid compound, do so within the containment device. Use a dedicated set of utensils (spatula, weigh boat) that are either disposable or can be decontaminated.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work surface and any equipment used with a suitable deactivating agent (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol), and then with water.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.
4.1. Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and absorbent pads, must be disposed of as cytotoxic waste in a clearly labeled, sealed, and puncture-resistant container.[10][11]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.[11]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.
4.2. Decontamination of Reusable Equipment
-
Glassware and other reusable equipment should be decontaminated by soaking in a suitable oxidizing agent (e.g., a freshly prepared 10% bleach solution) for at least one hour, followed by thorough rinsing with water and then a final rinse with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound.
Emergency Procedures
5.1. Spills
-
Small Spills (within a containment device): Use absorbent pads to soak up the spill. Clean the area with a deactivating agent, followed by water. Dispose of all cleanup materials as cytotoxic waste.
-
Large Spills (outside a containment device): Evacuate the immediate area. Restrict access to the spill area. Wear appropriate PPE, including respiratory protection. Cover the spill with absorbent material and then apply a deactivating agent. Collect all cleanup materials in a sealed container for disposal as cytotoxic waste.
5.2. Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Diagrams
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. halyardhealth.com [halyardhealth.com]
- 6. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 7. pharmtech.com [pharmtech.com]
- 8. gerpac.eu [gerpac.eu]
- 9. csub.edu [csub.edu]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
